Cy7 maleimide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H51ClN4O3 |
|---|---|
Peso molecular |
707.3 g/mol |
Nombre IUPAC |
6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide chloride |
InChI |
InChI=1S/C43H50N4O3.ClH/c1-42(2)33-16-8-10-18-35(33)45(5)37(42)23-21-31-14-13-15-32(30-31)22-24-38-43(3,4)34-17-9-11-19-36(34)46(38)28-12-6-7-20-39(48)44-27-29-47-40(49)25-26-41(47)50;/h8-11,16-19,21-26,30H,6-7,12-15,20,27-29H2,1-5H3;1H |
Clave InChI |
ORRSNYROBCDCFA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cy7 Maleimide: A Comprehensive Technical Guide for Advanced Biomolecular Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of Cy7 maleimide (B117702), a near-infrared (NIR) fluorescent dye crucial for advanced biomolecular labeling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fluorescence imaging, in vivo studies, and other fluorescence-based biochemical analyses.
Core Chemical Properties
Cy7 maleimide is a fluorescent dye belonging to the cyanine (B1664457) dye family, characterized by its emission in the near-infrared spectrum.[1][2] This property is highly advantageous for in vivo imaging applications as it minimizes autofluorescence from biological tissues.[1] The maleimide functional group enables the covalent attachment of the Cy7 dye to biomolecules containing free sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides.[1][3][4]
The reaction proceeds via a Michael addition, forming a stable thioether bond.[1] This specific and efficient conjugation chemistry, occurring under mild pH conditions (typically 6.5-7.5), makes this compound a widely used reagent for labeling proteins, antibodies, and other thiol-containing molecules.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing essential data for experimental design and execution.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₅₁ClN₄O₃ | [3][6][7] |
| Molecular Weight | ~707.34 g/mol | [3][7] |
| Appearance | Green powder | [7] |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); low solubility in water.[3][7] A sulfonated version (sulfo-Cyanine7 maleimide) offers good water solubility.[8] | [3][7][8] |
Table 2: Spectroscopic Properties
| Property | Value | Source(s) |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [2][3][7] |
| Maximum Emission Wavelength (λem) | ~773 - 779 nm | [2][3][7] |
| Molar Extinction Coefficient (ε) | ~199,000 - 240,600 M⁻¹cm⁻¹ | [3][7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [2][7] |
| Correction Factor (CF₂₈₀) | ~0.029 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, from protein labeling to purification and characterization of the resulting conjugate.
Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (containing free cysteine residues)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM MES buffer, pH ~6.0-7.5, or Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[1][5][9] The buffer should be degassed.[10][11]
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[5][9]
-
Quenching reagent: L-cysteine or β-mercaptoethanol.[1]
-
Purification column (e.g., Sephadex G-25).[9]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[9] The conjugation efficiency is significantly reduced at lower concentrations.[9]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 30 minutes at room temperature.[1][5] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye.[9]
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1][5] The optimal dye-to-protein ratio may need to be determined empirically.[9]
-
Mix well by gentle vortexing or pipetting.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching the Reaction:
Purification of the Labeled Protein
Purification is essential to remove unreacted this compound and other reaction components.
Procedure using Gel Filtration (Sephadex G-25):
-
Prepare the Sephadex G-25 column according to the manufacturer's instructions.
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Load the quenched reaction mixture onto the column.[9]
-
Elute the protein-dye conjugate with PBS.[9]
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
Alternative purification methods include dialysis, HPLC, or FPLC, depending on the specific protein and application.[10][12]
Characterization of the Conjugate
Determination of the Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter.[9]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7 (~750 nm, Aₘₐₓ).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of this compound at its maximum absorbance.
-
The optimal DOL for most antibodies is typically between 2 and 10.[9] Over-labeling can potentially affect the protein's biological activity.[9]
Storage and Stability
-
This compound (Powder): Store at -20°C in the dark and desiccated for up to 24 months.[3][8] It can be transported at room temperature for up to 3 weeks.[3][8]
-
Stock Solutions: Prepare fresh for immediate use.[9] Unused stock solutions in anhydrous DMSO can be stored at -20°C for up to 4 weeks, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[9]
-
Labeled Conjugates: For short-term storage, keep at 2-8°C, protected from light, for up to one week.[10][12] For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C or -80°C.[1][10] The addition of a stabilizer like BSA and a bacteriostatic agent like sodium azide (B81097) is also recommended for long-term storage.[10][12]
Key Applications
The excellent photophysical properties of Cy7, particularly its emission in the NIR spectrum, make this compound-labeled biomolecules ideal for a variety of applications:[1]
-
In Vivo Imaging: Deep tissue imaging with reduced background signal for tracking the biodistribution and target engagement of labeled proteins or peptides in animal models.[1]
-
Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells and tissues.
-
Flow Cytometry: Quantifying and sorting cells based on the expression of specific cell surface markers labeled with Cy7.
-
Receptor Binding Studies: Visualizing and quantifying the binding of labeled ligands to cell surface receptors.[1]
-
Drug Development: Studying the pharmacokinetics and pharmacodynamics of therapeutic proteins and peptides.
Visualizations
The following diagrams illustrate key processes and concepts related to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine 7 maleimide [equivalent to Cy7® maleimide] | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. medkoo.com [medkoo.com]
- 7. Cyanine 7 maleimide (A270190) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Cy7 Maleimide: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy7 maleimide (B117702), a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of biomolecules. This document details its chemical structure, formula, and key photophysical properties, alongside detailed experimental protocols for its application in bioconjugation.
Core Properties of Cy7 Maleimide
This compound is a member of the cyanine (B1664457) dye family, characterized by its long-wavelength emission, high extinction coefficient, and good water solubility, making it an ideal candidate for a variety of fluorescence-based biological analyses.[1] Its maleimide functional group allows for specific covalent attachment to sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[2][3] This high selectivity for thiols, particularly within a pH range of 6.5-7.5, enables precise labeling of target biomolecules.[2]
The core structure of this compound consists of two nitrogen atoms connected by an odd number of methine units.[1] This structure is responsible for its characteristic spectral properties in the near-infrared region, which is advantageous for in vivo imaging due to reduced tissue autofluorescence.[2]
Chemical Structure and Formula
The IUPAC name for a common form of this compound is 1-(6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride.[4]
Molecular Formula: C43H51ClN4O3[4][5][6]
Molecular Weight: Approximately 707.34 g/mol [5][6]
Quantitative Data Summary
The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C43H51ClN4O3 | [4][5][6] |
| Molecular Weight | 707.34 g/mol | [5][6] |
| Excitation Maximum (λex) | ~750 nm | [5][6] |
| Emission Maximum (λem) | ~773 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~199,000 L·mol⁻¹·cm⁻¹ | [5][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [5][6][7] |
| Correction Factor (CF260) | 0.022 | [5][6][7] |
| Correction Factor (CF280) | 0.029 | [5][6][7] |
| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water | [5][6] |
| Appearance | Green solid | [6][7] |
Experimental Protocols for Bioconjugation
The reaction between the maleimide group of Cy7 and the thiol group of a biomolecule proceeds via a Michael addition, forming a stable thioether bond.[2][8] The following sections provide a detailed methodology for labeling proteins and peptides with this compound.
General Workflow for Protein Labeling
The overall process for labeling a protein with this compound involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.
Detailed Methodologies
2.2.1. Preparation of Reagents
-
Protein Solution: Dissolve the protein containing free sulfhydryl groups in a degassed buffer at a pH of 7.0-7.5.[3][9] Suitable buffers include PBS, Tris, and HEPES, ensuring they do not contain thiols.[3][9] The recommended protein concentration is between 1-10 mg/mL.[3][9] Degassing the buffer by applying a vacuum or bubbling with an inert gas like nitrogen or argon is crucial to prevent oxidation of thiols.[9]
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols to react with the maleimide.[3][9] This can be achieved by adding an excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3][9] A 100-fold molar excess of TCEP is often used, followed by a 20-minute incubation at room temperature.[3][9] If DTT (dithiothreitol) is used, it must be removed before adding the maleimide dye, for instance, by using a desalting column.[10]
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mg in 100 µL) in anhydrous DMSO or DMF.[3][9][10] This solution should be prepared fresh and protected from light.[10]
2.2.2. Conjugation Reaction
-
Add the this compound stock solution to the protein solution. A molar excess of the dye to the protein is required, with typical starting ratios ranging from 10:1 to 20:1. The optimal ratio should be determined empirically for each specific protein.
-
After adding the dye, it is recommended to flush the reaction vial with an inert gas before sealing it tightly.[9]
-
Incubate the reaction mixture. This can be done for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the dye.
2.2.3. Purification of the Conjugate
Following the incubation, it is essential to remove any unreacted dye. This can be achieved through various methods such as:
-
Dialysis (recommended for water-soluble maleimides)[9]
2.2.4. Characterization of the Conjugate
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cy7 (around 750 nm).[10]
The corrected absorbance of the protein at 280 nm (A280c) is calculated as: A280c = A280 - (Amax * CF280)
Where A280 is the measured absorbance at 280 nm, Amax is the absorbance at the dye's maximum absorption wavelength, and CF280 is the correction factor for the dye's absorbance at 280 nm. The optimal DOL for antibodies is typically between 2 and 10.[10]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for a range of applications, particularly in fields requiring high sensitivity and deep tissue penetration.
In Vivo Imaging
The near-infrared fluorescence of Cy7 allows for deep tissue imaging with minimal background autofluorescence, making it ideal for tracking the biodistribution and target engagement of labeled peptides, antibodies, and other biomolecules in living organisms.[2][5]
Antibody-Drug Conjugates (ADCs)
Maleimide chemistry is a cornerstone in the development of ADCs, where it is used to link cytotoxic drugs to antibodies that target cancer cells.[8][12] This targeted delivery enhances the therapeutic efficacy while minimizing off-target toxicity.[8]
Flow Cytometry and Fluorescence Microscopy
Cy7-labeled biomolecules are also employed in flow cytometry and fluorescence microscopy for the detection and quantification of specific targets in cell populations and tissues.[2]
Enzyme Activity Assays
Peptides designed as enzyme substrates can be labeled with Cy7 to create fluorescent assays for screening enzyme inhibitors.[2]
Logical Relationship of the Thiol-Maleimide Reaction
The specificity of the this compound labeling reaction is based on the chemoselective reaction between the maleimide and thiol groups. This relationship is crucial for achieving site-specific modification of biomolecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medkoo.com [medkoo.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine 7 maleimide (A270190) | Antibodies.com [antibodies.com]
- 7. Cyanine7 maleimide | 2120392-49-4 [chemicalbook.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy7 maleimide mechanism of action
An In-depth Technical Guide to the Cy7 Maleimide (B117702) Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules is a fundamental process in modern biotechnology and pharmaceutical development. Among the array of chemical strategies, the reaction between a maleimide and a thiol (sulfhydryl) group is prominent due to its high selectivity, efficiency, and mild reaction conditions.[1] Cyanine 7 (Cy7) maleimide is a near-infrared (NIR) fluorescent dye functionalized with this reactive maleimide group.[2] It is extensively used for the covalent labeling of biomolecules containing free sulfhydryl groups, which are most commonly found in the cysteine residues of proteins and peptides.[2][3]
The exceptional photophysical properties of the Cy7 dye, including a high extinction coefficient and emission in the NIR spectrum, minimize tissue autofluorescence, making it an ideal tool for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[2] This guide provides a comprehensive technical overview of the , critical reaction parameters, potential side reactions, and detailed experimental protocols.
The Core Mechanism: Thiol-Maleimide Michael Addition
The foundational chemistry governing the reaction between Cy7 maleimide and a thiol-containing molecule is the Michael addition.[1][4][5] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This process is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, and results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[2][4][6] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, highlighting its specificity.[4][6] The reaction's efficiency in polar solvents like water, DMSO, or DMF allows it to proceed rapidly at room temperature without a catalyst.[4][6]
Figure 1: Reaction mechanism of this compound with a thiol-containing biomolecule.
Critical Parameters for Successful Conjugation
The efficiency and specificity of the maleimide-thiol conjugation are governed by several key experimental parameters. Optimization of these factors is crucial for achieving high yields and a homogenous product.
| Parameter | Optimal Condition / Recommendation | Rationale & Considerations |
| pH | 6.5 - 7.5 | This range ensures the thiol group is sufficiently deprotonated to its reactive thiolate form while minimizing competing reactions with amines (favored at pH > 7.5) and hydrolysis of the maleimide ring (accelerated at pH > 7.5).[4][6][7] At pH values below 6.5, the reaction rate slows considerably.[8] |
| Stoichiometry | 10- to 20-fold molar excess of maleimide dye to protein/peptide. | This drives the reaction to completion.[2] However, the optimal ratio is target-dependent; for a small peptide, a 2:1 ratio may be ideal, while a larger nanobody might require a 5:1 ratio to overcome steric hindrance.[8][9][10] |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) is recommended. | Cysteine residues in proteins often form disulfide bridges which do not react with maleimides.[3] A reducing agent is required to cleave these bonds. TCEP is ideal as it is stable, odorless, and does not need to be removed prior to adding the maleimide reagent.[1][8] DTT can be used but must be removed before conjugation. |
| Temperature & Time | 2 hours at room temperature or overnight at 4°C. | The reaction proceeds rapidly at room temperature.[2] Incubation at 4°C for a longer period can also be effective.[2] Reaction times as short as 30 minutes have been shown to be effective for some substrates.[9][10] |
| Solvents | Anhydrous DMSO or DMF for stock solutions. | This compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use to prevent premature hydrolysis.[2][8] The final reaction is performed in an aqueous buffer (e.g., PBS, HEPES, Tris). |
| Oxygen Exclusion | Use degassed buffers and/or an inert gas atmosphere (N₂ or Ar). | Thiols are susceptible to oxidation, which can form unreactive disulfide bonds.[1][8] Degassing buffers and flushing vials with inert gas minimizes this side reaction.[1] |
Potential Side Reactions and Mitigation Strategies
While highly selective, the maleimide-thiol reaction is susceptible to side reactions that can impact conjugate stability and purity.
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed, especially at pH values above 7.5, opening the ring to form an unreactive maleamic acid.[1][7] This is a primary cause of reduced reactivity. To mitigate this, maleimide solutions should be prepared fresh in an anhydrous solvent and reactions should be conducted within the optimal pH 6.5-7.5 range.[1][8] Storing maleimide-functionalized nanoparticles for 7 days at 20°C can lead to a ~40% loss of reactivity.[9][10]
-
Retro-Michael Reaction (Reversibility): The formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[4][11] This is particularly relevant in vivo where other thiols, such as glutathione, can cause thiol exchange, releasing the conjugated payload.[12][13] Interestingly, subsequent hydrolysis of the succinimide (B58015) ring, while a side reaction, can stabilize the conjugate against this reversal.[11][14]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein via an N-terminal cysteine that has a free amino group, the resulting succinimide is susceptible to an intramolecular nucleophilic attack by this N-terminal amine.[5][15] This leads to a transcyclization reaction that forms a stable, six-membered thiazine ring structure.[5][15] This rearrangement is more prominent at neutral or basic pH and can complicate purification and characterization.[15][16] Performing the conjugation at a more acidic pH (e.g., 5.0) can prevent this rearrangement by keeping the N-terminal amine protonated.[15]
Figure 2: Thiazine rearrangement side reaction with N-terminal cysteine conjugates.
Quantitative Data Summary
The following table summarizes key quantitative parameters gathered from various studies to guide experimental design.
| Parameter | Value / Range | Context / Reference |
| Relative Reaction Rate | Thiol reaction is ~1,000x faster than amine reaction. | At neutral pH (7.0).[4][6] |
| Optimal Molar Ratio | 2:1 to 5:1 (Maleimide:Thiol) | For nanoparticles with a peptide (cRGDfK) or nanobody.[9][10] |
| 10:1 to 20:1 (Maleimide:Thiol) | General starting recommendation for proteins.[2] | |
| Conjugation Efficiency | 84 ± 4% | For cRGDfK peptide at a 2:1 molar ratio after 30 min.[9][10] |
| 58 ± 12% | For 11A4 nanobody at a 5:1 molar ratio after 2 hours.[9][10] | |
| Maleimide Hydrolysis | ~10% reactivity loss | Storage of maleimide-functionalized nanoparticles at 4°C for 7 days.[9][10] |
| ~40% reactivity loss | Storage of maleimide-functionalized nanoparticles at 20°C for 7 days.[9][10] | |
| Thiazine Formation | ~90% conversion to thiazine | After 24 hours at pH 8.4 for an N-terminal cysteine peptide conjugate.[15] |
| 0.1% conversion to thiazine | After 24 hours at pH 5.0 for the same peptide conjugate.[15] | |
| Optimal DOS | 2 - 10 dyes per antibody | Recommended Degree of Substitution (DOS) for effective labeling.[17] |
Experimental Protocols
Protocol: General Labeling of a Cysteine-Containing Protein with this compound
This protocol provides a generalized workflow for conjugating this compound to a protein with available cysteine residues.
Figure 3: General experimental workflow for protein labeling with this compound.
Methodology:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, Tris) to a final concentration of 1-10 mg/mL.[2] Buffers should be free of thiols.
-
If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP.[2] Flush the vial with an inert gas (e.g., nitrogen), seal, and incubate for 20-30 minutes at room temperature.[2]
-
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Quenching and Purification:
-
(Optional) To stop the reaction, a quenching reagent like L-cysteine or β-mercaptoethanol can be added at a 10-fold molar excess over the initial amount of this compound.[2] Incubate for an additional 15-30 minutes.[2]
-
Purify the Cy7-labeled conjugate from unreacted dye and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column) or reverse-phase HPLC (RP-HPLC).[2]
-
Monitor the elution using UV-Vis detectors at ~280 nm (for the protein) and ~750 nm (for the Cy7 dye).[2]
-
-
Characterization and Storage:
-
Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.[2]
-
Determine the Degree of Substitution (DOS) by measuring the absorbance at 280 nm and ~756 nm.[17]
-
Store the purified conjugate protected from light at -20°C or -80°C.[2] For longer-term storage, consider adding cryoprotectants like glycerol.
-
Applications in Research and Drug Development
The unique properties of Cy7-labeled biomolecules make them invaluable for numerous applications.
-
In Vivo Imaging: The NIR fluorescence of Cy7 enables deep-tissue imaging with a high signal-to-noise ratio, ideal for tracking the biodistribution and target engagement of therapeutic peptides or antibodies in animal models.[2]
-
Receptor Binding and Trafficking: Labeled ligands (e.g., peptides, antibodies) are used to visualize and quantify binding to cell surface receptors and to monitor their subsequent internalization and intracellular trafficking pathways.[2]
-
Antibody-Drug Conjugates (ADCs): The maleimide-thiol linkage is a key strategy in the construction of ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody.[4][12] While not fluorescently labeled for therapy, the underlying chemistry is identical and crucial for therapeutic efficacy.
Figure 4: Conceptual pathway of a Cy7-labeled ADC for targeted therapy and imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. bachem.com [bachem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. docs.aatbio.com [docs.aatbio.com]
Cy7 Maleimide: A Technical Guide to Excitation, Emission, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the photophysical properties and experimental applications of Cy7 maleimide (B117702), a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in a variety of research and drug development applications.[1] Its utility in fluorescence microscopy, in vivo imaging, and flow cytometry stems from its high extinction coefficient and emission profile in the NIR spectrum, which significantly reduces background autofluorescence from tissues.[1]
Core Photophysical Properties
Cy7 maleimide and its derivatives are characterized by their excitation and emission maxima in the near-infrared range, making them ideal for deep-tissue imaging. The maleimide functional group allows for specific, covalent labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides, through a stable thioether bond.[1][2]
| Property | This compound | Cy7.5 Maleimide | Source |
| Excitation Maximum (nm) | ~750 - 756 | ~770 - 788 | [2][3] |
| Emission Maximum (nm) | ~773 - 779 | ~808 - 820 | [2][3][4] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~199,000 | Not specified | [2] |
| Quantum Yield | ~0.3 | Not specified | [2][3] |
| Solubility | DMSO, DMF, DCM | Not specified | [2] |
Experimental Protocols
The following sections detail standardized procedures for the successful labeling of proteins with this compound, including reagent preparation, conjugation, and purification of the final product.
I. Reagent Preparation
-
Protein Sample Preparation:
-
Dissolve the thiol-containing protein (e.g., antibody) in a degassed buffer at a concentration of 1-10 mg/mL.[5][6]
-
Suitable buffers include PBS, Tris, or HEPES at a pH of 7.0-7.5.[5][6] Buffers should be free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions.[4]
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiol groups.[5][6]
-
-
(Optional) Reduction of Disulfide Bonds:
-
To increase the number of available free thiols, disulfide bonds within the protein can be reduced.
-
Add a 10-100 molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[5]
-
Incubate the mixture for 20-30 minutes at room temperature.[5] If DTT is used, it must be removed by dialysis before adding the maleimide dye.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][8]
-
Vortex the solution briefly to ensure the dye is fully dissolved.[8] This stock solution should be used promptly but can be stored at -20°C for up to a month, protected from light and moisture.[9]
-
II. Protein Labeling with this compound
-
Conjugation Reaction:
-
A starting molar ratio of 10:1 to 20:1 of this compound to protein is recommended. This ratio may require optimization for specific proteins.[7]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
III. Purification of Labeled Protein
-
Removal of Unreacted Dye:
-
It is critical to separate the this compound-labeled protein from the free, unreacted dye.[9]
-
Several methods can be employed for purification, including:
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller dye molecules.[4][7][8]
-
Dialysis: This method is suitable for water-soluble maleimides.[5][6]
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer high-resolution separation.[5][9]
-
Spin Desalting Columns: Convenient for small-scale purifications.
-
-
IV. Characterization and Storage
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7 (around 750 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.
-
-
Storage of Labeled Protein:
-
For immediate use, store the purified conjugate at 2-8°C in the dark for up to one week.[9]
-
For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (B81097) (0.01-0.03%).[9] Alternatively, add 50% glycerol (B35011) and store at -20°C for up to a year.[9]
-
Visualizing the Chemistry and Workflow
To further elucidate the processes described, the following diagrams illustrate the chemical reaction and the general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 3. Cyanine 7 maleimide [equivalent to Cy7® maleimide] | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotium.com [biotium.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Molar Extinction Coefficient of Cy7 Maleimide
This guide provides a comprehensive overview of the photophysical properties of Cy7 maleimide (B117702), with a core focus on its molar extinction coefficient. It is intended for researchers, scientists, and drug development professionals who utilize this near-infrared (NIR) dye for bioconjugation and fluorescence-based applications. The document details experimental protocols for both the determination of the molar extinction coefficient and the labeling of biomolecules, supplemented by workflow diagrams for clarity.
Photophysical Properties of Cy7 Maleimide
Cyanine 7 (Cy7) maleimide is a fluorescent dye that is widely used for covalently labeling biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[1] Its prominence in research and drug development is due to its high molar extinction coefficient and its fluorescence emission in the near-infrared (NIR) spectrum, which minimizes background autofluorescence from tissues, making it ideal for in vivo imaging.[1][2]
The key photophysical characteristics of this compound are summarized below. These values are critical for quantitative analyses, such as determining the concentration of the dye and the degree of labeling (DOL) of a conjugate.
| Property | Value | Source(s) |
| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | [2][3][4] |
| Maximum Absorption (λabs) | 750 nm | [2][3][4] |
| Maximum Emission (λem) | 773 nm | [2][3][4] |
| Fluorescence Quantum Yield (Φ) | 0.3 | [2][3][4] |
| Correction Factor at 260 nm (CF₂₆₀) | 0.022 | [2][3] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.029 | [2] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Dichloromethane) | [2][4] |
Experimental Protocols
This section provides detailed methodologies for determining the molar extinction coefficient of this compound and for its use in protein labeling.
The molar extinction coefficient (ε) is an intrinsic property of a substance that measures how strongly it absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (typically 1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks and precision pipettes
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of anhydrous DMSO or DMF to create a concentrated stock solution. For example, dissolve 1 mg of this compound (Molecular Weight: ~707.4 g/mol ) in 1 mL of DMSO.
-
Prepare Serial Dilutions: Perform a series of dilutions of the stock solution using the same solvent to create several solutions of known, lower concentrations. These concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[6]
-
Spectrophotometer Setup:
-
Measure Absorbance:
-
Measure the absorbance of each diluted solution at 750 nm.
-
Ensure the cuvette is clean and free of bubbles for each measurement.
-
-
Calculate the Molar Extinction Coefficient:
-
For each concentration, calculate ε using the rearranged Beer-Lambert equation: ε = A / (c * l) .[5]
-
To improve accuracy, plot absorbance (A) on the y-axis versus molar concentration (c) on the x-axis. The data should form a straight line that passes through the origin.
-
The slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
This protocol describes the covalent conjugation of this compound to a protein via the reaction between the maleimide group and a free sulfhydryl group. The reaction is highly selective for thiols at a pH between 6.5 and 7.5.[1]
Materials:
-
Protein with free sulfhydryl groups (2-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5, degassed.[7]
-
(Optional) Reducing Agent: TCEP (tris-carboxyethylphosphine) or DTT (dithiothreitol) for reducing disulfide bonds.[6]
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) to separate the conjugate from unreacted dye.[6]
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer at a concentration of 2-10 mg/mL.[6]
-
If the protein's sulfhydryl groups are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.[6][8]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use. Keep this solution protected from light.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended. This ratio should be optimized for each specific protein to achieve the desired degree of substitution (DOS).[6]
-
Mix gently and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with PBS buffer.
-
Load the reaction mixture onto the column.[6]
-
Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization (Degree of Substitution):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 750 nm (for Cy7).
-
The concentration of the protein and dye can be calculated, and from this, the average number of dye molecules per protein (DOS) can be determined. An optimal DOS for antibodies is typically between 2 and 10.[6]
-
Applications in Research and Drug Development
The stable thioether bond formed between this compound and a biomolecule makes it a powerful tool for various applications.[1] Labeled proteins, peptides, or other molecules can be used for:
-
In Vivo Imaging: The NIR fluorescence of Cy7 enables deep-tissue imaging in animal models to track biodistribution and target engagement of therapeutic molecules.[1]
-
Fluorescence Microscopy and Flow Cytometry: Labeled antibodies or ligands are used to visualize and quantify cellular targets.[1]
-
Molecular Probes: Cy7 can be attached to probes for detecting nucleic acids or measuring enzyme activity.
-
Pharmacokinetic Studies: Labeling drug molecules with Cy7 allows for the study of their metabolic pathways and distribution within an organism.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine 7 maleimide (A270190) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. drmr.com [drmr.com]
Cy7 Maleimide: A Deep Dive into its Quantum Yield and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging, Cyanine7 (Cy7) maleimide (B117702) stands out as a valuable tool for the site-specific labeling of biomolecules. Its maleimide functional group allows for covalent attachment to free sulfhydryl groups, commonly found in cysteine residues of proteins. This technical guide provides an in-depth exploration of the quantum yield of Cy7 maleimide, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Core Photophysical Properties of this compound
The utility of a fluorophore is defined by its photophysical parameters. This compound exhibits properties that make it well-suited for applications requiring deep tissue penetration and low background autofluorescence.
| Parameter | Value | Reference(s) |
| Fluorescence Quantum Yield (Φ) | 0.3 | [1][2][3] |
| Excitation Maximum (λex) | 750 nm | [1][2][3] |
| Emission Maximum (λem) | 773 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | [1][2] |
Experimental Protocols
Accurate and reproducible results are paramount in scientific research. The following sections provide detailed methodologies for key experiments involving this compound.
Determining the Relative Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which involves comparison to a well-characterized standard, is a common approach for its determination.[3][4][5][6][7][8][9][10]
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Solvent (e.g., DMSO, DMF)
-
Standard dye with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO, Φ = 0.13)
-
This compound solution
Procedure:
-
Prepare a series of dilutions of both the standard dye and the this compound in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the this compound.
-
Calculate the quantum yield of the this compound using the following equation:
Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent (if the solvents are different)
-
Protein Conjugation with this compound
The maleimide group of Cy7 reacts specifically with free thiol groups of cysteine residues to form a stable thioether bond.[1][2][11][12][13][14][15][16]
Materials:
-
This compound
-
Protein (e.g., antibody) with available cysteine residues
-
Reaction buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[13]
-
(Optional) Reduce disulfide bonds: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[15] If DTT is used, it must be removed before adding the maleimide.[13]
-
Prepare the this compound solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[15]
-
Perform the labeling reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[11][15] Mix well and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction: Add a quenching reagent in 10-fold molar excess over the initial amount of this compound to stop the reaction.[15]
-
Purify the conjugate: Remove unreacted dye and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column).[15]
Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of labeled proteins.[17][18][19][20][21]
Principle: The DOL is calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm for Cy7).
Procedure:
-
Measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A280) and ~750 nm (Amax).
-
Calculate the protein concentration:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For Cy7, this is approximately 0.05.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
Dye Concentration (M) = Amax / εdye
Where:
-
εdye is the molar extinction coefficient of Cy7 at its Amax (199,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Graphical representations of experimental workflows and biological pathways can aid in understanding complex processes.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. biotium.com [biotium.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. agilent.com [agilent.com]
- 7. ATTO-TEC GmbH [atto-tec.com]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Determination of relative fluorescence quantum yield [bio-protocol.org]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Degree of labeling (DOL) step by step [abberior.rocks]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Solubility of Cy7 Maleimide: A Technical Guide for Researchers
An in-depth analysis of the solubility characteristics of Cy7 maleimide (B117702) in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions, providing researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize this near-infrared fluorescent probe.
The cyanine (B1664457) dye, Cy7 maleimide, is a critical tool in biomedical research and drug development, prized for its near-infrared (NIR) fluorescence properties that allow for deep tissue imaging with minimal autofluorescence. However, realizing its full potential is critically dependent on proper handling and dissolution, a process governed by its solubility. This technical guide provides a detailed overview of this compound's solubility in the commonly used organic solvent, DMSO, and in aqueous solutions, supported by quantitative data and detailed experimental protocols.
Core Properties and Solubility Profile
This compound is characterized by its large, hydrophobic polymethine chain, which dictates its solubility. The maleimide functional group provides a reactive handle for covalent labeling of thiol-containing molecules such as proteins and peptides. Understanding the solubility of both the standard (non-sulfonated) and sulfonated forms of this compound is crucial for experimental success.
Data Presentation: Quantitative Solubility
The solubility of cyanine dyes can be influenced by factors such as pH, temperature, and the presence of salts. The following table summarizes the available quantitative and qualitative solubility data for this compound and its sulfonated counterpart.
| Compound | Solvent | Reported Solubility | Notes |
| Cy7 | DMSO | ~10 mg/mL[1] | This provides a strong reference for this compound. |
| Cy7 | Dimethylformamide (DMF) | ~10 mg/mL[1] | An alternative organic solvent to DMSO. |
| Cy7 | PBS (pH 7.2) | ~1 mg/mL[1] | Represents aqueous buffer solubility.[1] |
| This compound (Non-sulfonated) | DMSO, DMF, Dichloromethane | Soluble[2][3] | Often described as "soluble" or "good solubility".[4] |
| This compound (Non-sulfonated) | Water | Low solubility / Poor solubility[2][5] | Hydrophobic nature limits aqueous solubility. |
| Sulfo-Cy7 Maleimide | Water, DMF, DMSO | Good solubility[4][6] | Sulfonation significantly increases hydrophilicity.[4][6] |
Experimental Protocols
Proper preparation of this compound solutions is paramount for successful conjugation reactions. The following protocols provide detailed methodologies for dissolving and preparing this compound for experimental use.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is standard for preparing this compound for subsequent dilution into reaction buffers for labeling proteins or other thiol-containing molecules.
Materials:
-
This compound (non-sulfonated)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve a desired stock solution concentration, typically 10 mM.[7]
-
Dissolution: Vortex the vial thoroughly to ensure the dye is completely dissolved.[7] Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: For immediate use, this stock solution can be directly added to the reaction mixture. For longer-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[7]
Protocol 2: Labeling of a Cysteine-Containing Peptide
This protocol outlines a general procedure for the conjugation of this compound to a peptide.
Materials:
-
Cysteine-containing peptide
-
This compound stock solution (from Protocol 1)
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.0-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[8] If the peptide may have formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound DMSO stock solution to the peptide solution.[3] Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quenching: Stop the reaction by adding a quenching reagent in excess to react with any unreacted this compound.
-
Purification: Purify the Cy7-labeled peptide from unreacted dye and other small molecules using an appropriate chromatography method.
Mandatory Visualizations
To further clarify the experimental workflow, the following diagrams illustrate key processes.
Caption: Workflow for preparing this compound stock solution and subsequent peptide labeling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. apexbt.com [apexbt.com]
- 6. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
safety and handling of Cy7 maleimide
An In-depth Technical Guide to the Safety and Handling of Cy7 Maleimide (B117702)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy7 Maleimide
Cyanine (B1664457) 7 (Cy7) maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group. This reagent is a cornerstone in bioconjugation, primarily used for the covalent labeling of biomolecules that contain free sulfhydryl (thiol) groups, which are typically found on cysteine residues within proteins and peptides.[1] The maleimide group exhibits high selectivity for thiols, reacting via a Michael addition to form a stable thioether bond.[1][2]
The exceptional photophysical properties of the Cy7 dye, including a high extinction coefficient and fluorescence emission in the NIR spectrum (~770-780 nm), make it particularly valuable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][3][4] Its utility extends to a wide range of research and drug development applications, including fluorescence microscopy, flow cytometry, receptor binding studies, and tracking the biodistribution of therapeutic molecules.[1]
Safety and Handling
While specific toxicity data for this compound is not extensively published, the safety profile can be inferred from data on the maleimide functional group and general handling procedures for cyanine dyes. Maleimide-containing compounds are classified as corrosive and toxic and should be handled with care.
2.1 Personal Protective Equipment (PPE) When handling this compound powder and solutions, appropriate PPE is mandatory to prevent exposure.
-
Gloves: Wear nitrile or latex gloves at all times. Dispose of contaminated gloves properly.[5][6]
-
Eye Protection: Use chemical safety goggles or glasses to protect against splashes or airborne powder.[6][7]
-
Lab Coat: A standard lab coat should be worn to protect skin and clothing.[7]
-
Respiratory Protection: When handling the powder, use a particle filter mask or work in a chemical fume hood to avoid inhaling dust particles.[6][7]
2.2 Storage and Stability Proper storage is critical to maintain the reactivity and fluorescence of this compound.
| Parameter | Condition | Notes |
| Solid Form | Store at -20°C, protected from light and moisture (desiccated).[3][8][9] | Stable for at least 12-24 months under these conditions.[3][10] |
| Transportation | Can be shipped at ambient temperature.[3][9] | Stable for up to 3 weeks at room temperature.[3][11] |
| Stock Solutions | Prepare in anhydrous DMSO or DMF. Aliquot into single-use volumes and store at -20°C for up to one month.[12][13] | Avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended.[9][12] |
| Conjugate | Store purified conjugates at 2-8°C for up to one week. For long-term storage, add stabilizers (e.g., BSA) and store at -20°C.[13] | Protect from light.[13] |
2.3 Disposal Dispose of this compound and related waste in accordance with local, state, and federal regulations.
-
Prevent the dye from entering drains or the environment.[5]
-
Unused dye solutions and contaminated materials should be collected in a suitable, closed container for chemical waste disposal.[5][14]
-
For exhausted dye baths from labeling reactions, neutralize the pH before disposal if acidic or basic reagents were used.[6]
Physicochemical and Spectral Properties
The key properties of this compound are summarized below. These values are essential for calculating dye concentration and the degree of labeling.
| Property | Typical Value | Reference |
| Appearance | Dark green or blue powder | [8] |
| Molecular Weight | ~707 - 919 g/mol (varies by counter-ion and structure) | [4][15] |
| Solubility | Soluble in DMSO and DMF | [2][8] |
| Excitation Maximum (λex) | 750 - 756 nm | [3][4][11] |
| Emission Maximum (λem) | 773 - 779 nm | [3][4][11] |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [3][4] |
| Quantum Yield (Φ) | ~0.3 | [3][4] |
| Correction Factor (at 280 nm) | ~0.029 - 0.036 | [3][4] |
Experimental Protocols
The following sections provide a detailed methodology for the successful conjugation of this compound to proteins or peptides.
4.1 Preparation of Reagents
-
Protein/Peptide Solution:
-
Dissolve the thiol-containing biomolecule in a degassed buffer at a concentration of 1-10 mg/mL.[16]
-
Recommended buffers include PBS, Tris, or HEPES at a pH of 7.0-7.5.[16][17] Buffers should not contain thiols (e.g., DTT, β-mercaptoethanol).[13]
-
Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through it to prevent oxidation of free thiols.[16][17]
-
-
This compound Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the powder in anhydrous DMSO or DMF.[12][13]
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used promptly.[12][13]
-
4.2 Reduction of Protein Disulfide Bonds (Optional) This step is necessary only if the protein's cysteine residues are forming disulfide bridges and are not available as free thiols.
-
To the protein solution, add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[16][17]
-
Flush the vial with an inert gas, close it tightly, and incubate at room temperature for 20-30 minutes.[13][17]
-
TCEP does not need to be removed before adding the maleimide dye. If DTT is used, it must be removed via dialysis or a desalting column prior to conjugation, as it will compete for the dye.[12][13]
4.3 Conjugation Reaction
-
Add the freshly prepared this compound stock solution to the protein solution while gently stirring or vortexing.[13] A 10- to 20-fold molar excess of dye to protein is a common starting point.[1][13]
-
Flush the reaction vial with an inert gas, seal it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][13]
4.4 Purification of the Conjugate It is crucial to remove unreacted, free dye from the labeled protein conjugate.
-
The most common method is size-exclusion chromatography using a pre-packed desalting column (e.g., Sephadex G-25 or PD-10).[1][12]
-
Equilibrate the column with your buffer of choice (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, free dye molecules are retained and elute later.
-
Collect the colored fractions corresponding to the labeled protein.[12]
-
Alternative purification methods include dialysis, HPLC, or FPLC.[13]
4.5 Characterization: Degree of Labeling (DOL) The DOL represents the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~750 nm (Aₘₐₓ).
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ – (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for the dye at 280 nm (see Table 2).[13]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy7 at its λex (see Table 2).
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
The optimal DOL for antibodies is typically between 2 and 10 to ensure sufficient brightness without compromising biological activity.[12]
-
Key Reaction Parameters
Optimizing reaction conditions is essential for achieving high labeling efficiency and preserving protein function.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The maleimide-thiol reaction is most specific and efficient in this range. Higher pH (>8.0) can lead to hydrolysis of the maleimide group.[1] |
| Temperature | 4°C to Room Temperature (~25°C) | Room temperature is sufficient for most reactions. 4°C can be used for overnight incubations or with sensitive proteins.[1] |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored. Overnight incubation at 4°C is also effective.[1][13] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the dye drives the reaction. The optimal ratio should be determined empirically for each specific protein.[1][13] |
Applications in Research and Drug Development
This compound-conjugated biomolecules are powerful tools for advancing biological understanding and therapeutic development.
-
In Vivo Imaging: The NIR fluorescence of Cy7 enables deep-tissue imaging in animal models, allowing for real-time tracking of drug candidates, antibodies, or labeled cells with high signal-to-noise ratios.[1][4]
-
Drug Delivery Systems: Labeled liposomes or nanoparticles can be monitored to study their biodistribution, target accumulation, and clearance, providing critical pharmacokinetic data.[18]
-
Receptor Binding and Cellular Trafficking: Labeled peptides or proteins are used to visualize and quantify binding to cell surface receptors and to track their subsequent internalization and intracellular pathways.[1]
-
Pharmacokinetic Studies: Labeling drug molecules with this compound facilitates the study of their metabolic pathways and distribution throughout an organism.
Visualizations
7.1 Chemical Reaction Principle The fundamental reaction involves the nucleophilic addition of a thiol group from a cysteine residue to the maleimide ring, forming a stable thioether bond.
Caption: Chemical principle of maleimide-thiol conjugation.
7.2 Experimental Workflow A generalized workflow for labeling a protein with this compound, from preparation to final characterization.
Caption: Experimental workflow for this compound labeling.
7.3 Application Example: RGD Peptide and Integrin Signaling Cy7-labeled RGD peptides can be used to visualize and study integrin receptor engagement, which is critical in processes like cell adhesion and angiogenesis.
Caption: Visualizing integrin signaling with a Cy7-RGD peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cyanine 7 maleimide [equivalent to Cy7® maleimide] | AAT Bioquest [aatbio.com]
- 5. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 7. fishersci.com [fishersci.com]
- 8. Cyanine7 Maleimide - Ruixibiotech [ruixibiotech.com]
- 9. apexbt.com [apexbt.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. medkoo.com [medkoo.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy7 Maleimide for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy7 maleimide (B117702), a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. Cyanine7 (Cy7) maleimide is a thiol-reactive dye that is instrumental in preclinical research for the sensitive, non-invasive visualization of biological processes within living organisms. Its spectral characteristics, falling within the NIR window (700-900 nm), afford deep tissue penetration and a high signal-to-background ratio due to minimal light absorption and autofluorescence from biological tissues.[1] This guide details the physicochemical properties of Cy7 maleimide, comprehensive experimental protocols for its use, and its applications in biodistribution and targeted imaging studies.
Core Principles of this compound Chemistry
This compound is specifically designed for the covalent labeling of biomolecules containing free sulfhydryl (thiol) groups, which are typically found in cysteine residues of proteins and peptides.[2][3] The labeling reaction is based on a Michael addition, where the maleimide group reacts with a thiol to form a stable thioether bond.[2] This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5) and proceeds efficiently at room temperature.[2]
Physicochemical and Spectroscopic Properties
The utility of this compound in in vivo imaging is directly related to its distinct photophysical characteristics. The following table summarizes key quantitative data for this compound from various sources.
| Property | Value | Notes |
| Excitation Maximum (λex) | 743 - 756 nm | The peak wavelength for light absorption.[1][4] |
| Emission Maximum (λem) | 767 - 779 nm | The peak wavelength for fluorescence emission.[1][4] |
| Molar Extinction Coefficient | ~199,000 - 250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[1][5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | The efficiency of converting absorbed light into emitted fluorescence.[5][6] Can be affected by conjugation.[1] |
| Molecular Weight | ~707.34 - 918.99 g/mol | Varies depending on the specific formulation and counter-ion.[4][5][6] |
| Solubility | DMSO, DMF, DCM | Soluble in organic solvents.[5][6] Water-soluble formulations (e.g., Sulfo-Cy7) are also available.[7][8] |
| Reactivity | Maleimide | Reacts with free sulfhydryl (thiol) groups.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in in vivo imaging. The following sections provide comprehensive protocols for bioconjugation, in vivo imaging, and biodistribution studies.
Protocol 1: Conjugation of this compound to Proteins/Peptides
This protocol outlines the steps for labeling proteins or peptides with this compound.
1. Preparation of Protein/Peptide Solution:
-
Dissolve the protein or peptide in a degassed buffer at a pH of 7.0-7.5.[9] Suitable buffers include PBS, Tris, or HEPES.[9]
-
The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[10]
-
Ensure the buffer does not contain thiols.
2. (Optional) Reduction of Disulfide Bonds:
-
If the protein does not have a sufficient number of free thiols, disulfide bonds can be reduced to generate them.[10]
-
Add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[9]
-
Incubate at room temperature for 20-30 minutes.
-
If DTT (dithiothreitol) is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.[10]
3. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL or 10 mM.[9][10]
-
Vortex briefly to ensure complete dissolution. This stock solution should be used promptly.[10]
4. Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein/peptide solution while gently stirring or vortexing.[2]
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[2]
5. (Optional) Quenching the Reaction:
-
To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of a 10-fold molar excess over the initial amount of this compound.[2]
-
Incubate for 15-30 minutes at room temperature.[2]
6. Purification of the Conjugate:
-
Separate the labeled protein/peptide from the unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.[2][9][10]
-
The first colored fraction to elute will be the Cy7-labeled conjugate.[11]
7. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[11]
Protocol 2: In Vivo Imaging in Mice
This protocol provides a general procedure for in vivo fluorescence imaging of mice using a Cy7-labeled probe.
1. Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic such as isoflurane (B1672236) or an intraperitoneal injection of 2% sodium pentobarbital.[1][12][13]
-
If necessary, remove fur from the imaging area to minimize light scattering.[13]
-
Place the anesthetized mouse in the imaging chamber, maintaining its body temperature with a warming system.[13]
2. Probe Administration:
-
Administer the Cy7-labeled probe through an appropriate route, commonly via intravenous (tail vein) injection.[13]
-
The probe should be diluted in a sterile, biocompatible buffer like PBS.[13] The optimal dose and concentration need to be determined for each specific probe and animal model.[14]
3. In Vivo Fluorescence Imaging:
-
Place the mouse in an in vivo imaging system equipped for NIR fluorescence detection.
-
Set the excitation and emission filters appropriate for Cy7 (e.g., excitation at 700-770 nm, emission at >790 nm).[12]
-
Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.[13]
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[13]
4. Data Analysis:
-
Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs), such as the tumor and other organs.
-
Analyze the data to determine the probe's biodistribution, tumor-to-background ratio, and pharmacokinetic profile.
Protocol 3: Ex Vivo Biodistribution Study
This protocol describes the procedure for assessing the distribution of a Cy7-labeled probe in various organs after in vivo administration.
1. In Vivo Administration and Euthanasia:
-
Administer the Cy7-labeled probe to a cohort of mice as described in the in vivo imaging protocol.
-
At predetermined time points post-injection, euthanize the mice according to approved animal welfare guidelines.
2. Organ Harvesting:
-
Immediately following euthanasia, carefully dissect and harvest the organs of interest (e.g., heart, lungs, liver, spleen, kidneys, tumor).[15]
-
Rinse the organs with PBS to remove excess blood.
3. Ex Vivo Imaging:
-
Arrange the harvested organs in a petri dish or on a non-fluorescent surface.
-
Image the organs using the in vivo imaging system with the same settings used for the live animal imaging.
4. Quantitative Analysis:
-
Draw ROIs around each organ in the acquired images.
-
Measure the average fluorescence intensity for each organ.
-
The data can be expressed as fluorescence intensity per gram of tissue or as a percentage of the injected dose per organ.
Applications in In Vivo Imaging
This compound is a versatile tool for a wide range of in vivo imaging applications.
-
Cancer Imaging: Cy7 can be conjugated to antibodies, peptides (like RGD), or nanoparticles that target specific markers on cancer cells, enabling the visualization of tumors.[1][13][16]
-
Inflammation Imaging: Probes labeled with Cy7 can be designed to accumulate at sites of inflammation, allowing for the non-invasive monitoring of inflammatory processes.[16]
-
Drug Delivery and Pharmacokinetics: By labeling a drug molecule or a drug carrier with this compound, its biodistribution, clearance, and accumulation at the target site can be tracked over time.[17][18]
-
Cell Tracking: Cells can be labeled with this compound conjugates to monitor their migration and localization in vivo.
Stability of the Thioether Linkage
While the thioether bond formed between a maleimide and a thiol is generally stable, it can be susceptible to a retro-Michael reaction in vivo, particularly in the presence of endogenous thiols like albumin and glutathione.[19] This can lead to the premature cleavage of the dye from the biomolecule.[19] To address this, next-generation maleimides have been developed that undergo hydrolysis after conjugation, resulting in a more stable linkage and improved in vivo performance of the conjugate.[20]
Conclusion
This compound is a powerful and widely used near-infrared dye for in vivo molecular imaging. Its favorable spectral properties allow for sensitive and deep-tissue imaging of biological processes. A thorough understanding of its chemical properties, combined with robust and well-defined experimental protocols, enables researchers to effectively utilize this compound for a broad spectrum of applications, from fundamental biological research to the development of novel diagnostic and therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyanine 7 maleimide [equivalent to Cy7® maleimide] | AAT Bioquest [aatbio.com]
- 5. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 6. Cyanine 7 maleimide (A270190) | Antibodies.com [antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of the Cyanine 7 labeled neutrophil-specific agents for noninvasive near infrared fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cy7 Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) maleimide (B117702) is a thiol-reactive fluorescent dye commonly used for labeling biomolecules, such as proteins, peptides, and antibodies, in the near-infrared (NIR) spectrum. This property makes Cy7 conjugates particularly valuable for in vivo imaging applications due to the low autofluorescence of tissues in this spectral range. The maleimide group specifically reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether bond.[1][2] This application note provides a detailed, step-by-step protocol for the successful conjugation of Cy7 maleimide to proteins and other thiol-containing biomolecules.
Chemical Principle
The conjugation of this compound to a biomolecule is based on a Michael addition reaction. The maleimide group contains a carbon-carbon double bond that is highly electrophilic. The sulfhydryl group of a cysteine residue, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the double bond. This results in the formation of a stable, covalent thioether linkage.[2] The reaction is most efficient and specific at a pH range of 6.5-7.5.[2][3] At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine (B10760008) residues), and hydrolysis of the maleimide ring can occur, reducing the efficiency of the desired thiol-specific conjugation.[2][4]
Caption: Chemical reaction of this compound with a thiol group on a biomolecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound conjugation reactions.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Higher pH can lead to side reactions with amines and hydrolysis of the maleimide group.[2][3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically complete within 1-4 hours.[3] Overnight incubation at 4°C can also be effective.[3] |
| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Reaction progress can be monitored. Optimization may be required for specific biomolecules.[3] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the dye is recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein or peptide.[3] |
Table 2: Reagent and Biomolecule Concentrations
| Component | Recommended Concentration | Notes |
| Protein/Biomolecule | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[5][6] |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use as the maleimide group can lose reactivity over time, especially in the presence of moisture.[5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a protein.
Preparation of Reagents
a. Biomolecule (Protein) Solution:
-
Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.[5][6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), MES, or HEPES at a pH of 6.5-7.5.[5] Buffers should be free of primary amines (like Tris) and thiols.[6][7]
-
Degassing: It is recommended to degas the buffer to minimize the oxidation of free thiols.[1]
b. (Optional) Reduction of Disulfide Bonds:
-
If the protein does not have accessible free thiol groups, disulfide bonds can be reduced to generate them.[5]
-
TCEP (tris(2-carboxyethyl)phosphine): Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.[8] TCEP does not need to be removed before adding the maleimide dye.[8]
-
DTT (dithiothreitol): Add a 10-100 fold molar excess of DTT and incubate for 30 minutes at room temperature.[5][8] Crucially, excess DTT must be removed before adding the this compound, as it will compete for the dye. Removal can be achieved using a desalting column.[5][8]
c. This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[9]
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to the vial to create a 10 mM stock solution.[5]
-
Vortex briefly to ensure the dye is completely dissolved.[5] This stock solution should be prepared immediately before use.[5]
Conjugation Reaction
-
Slowly add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently stirring or vortexing.[3] A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[3]
-
Protect the reaction mixture from light.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3]
Quenching the Reaction (Optional)
-
To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of a 10-fold molar excess over the initial amount of this compound.[3]
-
Incubate for 15-30 minutes at room temperature.[3]
Purification of the Cy7-Conjugate
-
It is crucial to remove the unreacted this compound from the labeled protein.[10]
-
Size-Exclusion Chromatography (SEC): This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[5][11] The larger Cy7-protein conjugate will elute first, followed by the smaller, unconjugated dye.[7][11]
-
Dialysis: This method can also be used for purification.
Caption: Experimental workflow for this compound conjugation.
Characterization of the Cy7-Conjugate
a. Determination of the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate.[5][10] It can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for the protein) and at the absorbance maximum of Cy7 (Aₘₐₓ, typically around 750 nm).[6][10]
-
The concentration of the Cy7 dye can be calculated using the Beer-Lambert law: [Cy7] = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of Cy7 at its Aₘₐₓ.
-
The absorbance of the protein at 280 nm needs to be corrected for the contribution of the Cy7 dye at this wavelength: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF) where CF is the correction factor (A₂₈₀ of free dye / Aₘₐₓ of free dye).[6][10]
-
The protein concentration can then be calculated: [Protein] = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Finally, the DOL is calculated as the molar ratio of the dye to the protein: DOL = [Cy7] / [Protein] [10]
b. Storage of the Conjugate:
-
For short-term storage, the purified conjugate can be stored at 4°C, protected from light.
-
For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5] The addition of stabilizers like BSA may also be considered, depending on the downstream application.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Protein concentration is too low. - pH of the reaction buffer is not optimal. - Insufficient free thiols on the protein. - Inactive this compound. | - Concentrate the protein to >2 mg/mL.[11] - Ensure the pH is between 6.5 and 7.5.[8] - Perform disulfide bond reduction.[8] - Prepare a fresh stock solution of this compound.[8] |
| Protein Precipitation | - High dye-to-protein ratio. - High concentration of organic solvent (DMSO/DMF). | - Optimize the dye-to-protein molar ratio by testing lower ratios.[7] - Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[2][7] |
| High Background Signal in Downstream Applications | - Incomplete removal of unconjugated dye. | - Repeat the purification step or use a more effective purification method.[7] |
By following these detailed protocols and considering the provided quantitative data, researchers can achieve efficient and reproducible conjugation of this compound to their biomolecules of interest for a wide range of applications.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimal pH for Cy7 Maleimide Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine7 (Cy7) maleimide (B117702) is a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of biomolecules containing free sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides. The maleimide group reacts with the thiol group via a Michael addition reaction, forming a stable thioether bond. This labeling technique is instrumental in various research and drug development applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. The success of this conjugation is critically dependent on several factors, with the reaction pH being one of the most crucial for ensuring high efficiency and specificity.
The optimal pH for the maleimide-thiol reaction is a delicate balance. While the reaction rate increases with pH, so does the rate of competing side reactions, such as the hydrolysis of the maleimide group and its reaction with primary amines (e.g., lysine (B10760008) residues). At a neutral pH, the reaction between maleimides and thiols is significantly faster than with amines, ensuring high selectivity.[1][2][3]
Chemical Principle of Cy7 Maleimide Labeling
The labeling reaction involves the nucleophilic addition of a deprotonated thiol group (thiolate anion) to the electron-deficient double bond of the maleimide ring. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1][4] The resulting thioether linkage is a stable covalent bond, ensuring the permanent attachment of the Cy7 dye to the target molecule.
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative parameters for successful this compound labeling reactions.
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | This range provides the best balance between reaction efficiency and specificity. Higher pH increases the risk of maleimide hydrolysis and reaction with amines.[1][2][4] |
| Temperature | 4°C - Room Temperature (20-25°C) | Room temperature is generally sufficient for a timely reaction. Lower temperatures can be used to slow down the reaction if necessary.[4] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Reaction progress should be monitored. Overnight incubation at a lower temperature is a common practice.[4][5] |
| Dye to Protein Molar Ratio | 10:1 to 20:1 | An excess of the maleimide dye is used to drive the reaction to completion. This ratio may need optimization depending on the specific protein.[2][6][7] |
Table 2: Recommended Buffer Systems
| Buffer | Concentration | pH | Notes |
| Phosphate-Buffered Saline (PBS) | 1X | 7.0 - 7.5 | A commonly used buffer that is compatible with the labeling reaction.[5][6][8] |
| Tris | 10-100 mM | 7.0 - 7.5 | Ensure the buffer is free of any primary amine contaminants.[5][6][8] |
| HEPES | 10-100 mM | 7.0 - 7.5 | Another suitable buffer for maintaining the optimal pH range.[5][6][8] |
Crucial Note: All buffers must be degassed immediately before use to remove dissolved oxygen, which can lead to the oxidation of thiols to disulfides.[5][8] Buffers containing thiol compounds, such as DTT, must be avoided in the labeling step.[6]
Experimental Protocols
This section provides a detailed step-by-step protocol for the labeling of a protein with this compound.
Protocol 1: Preparation of Protein and this compound Solutions
-
Protein Preparation:
-
Dissolve the protein containing free cysteine(s) in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[5][8][9]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[5][6][8]
-
Incubate the mixture for 20-30 minutes at room temperature.[4][5]
-
If a reducing agent like DTT was used, it must be removed before adding the maleimide dye, for example, by using a desalting column. TCEP does not need to be removed.
-
-
This compound Solution Preparation:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Dissolve the this compound in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.[4][6]
-
Vortex briefly to ensure the dye is completely dissolved.[6]
-
Protocol 2: Labeling Reaction and Purification
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the freshly prepared this compound stock solution to the protein solution.[4][6][9]
-
Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[5][6]
-
To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to react with any excess this compound.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and other small molecules from the labeled protein conjugate.
-
Common purification methods include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye.[10]
-
Dialysis: Effective for removing small molecules, but may be a slower process.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation.
-
Ultrafiltration: Can be used for buffer exchange and removal of small molecules.[10]
-
-
-
Storage of the Conjugate:
-
For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.[6]
-
For long-term storage, add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide. Alternatively, add 50% glycerol (B35011) and store at -20°C.[6][10]
-
Visualizations
Diagram 1: Thiol-Maleimide Reaction Chemistry
Caption: Chemical reaction between a thiol group and this compound.
Diagram 2: Experimental Workflow for this compound Labeling
Caption: Step-by-step workflow for this compound protein labeling.
Diagram 3: Influence of pH on Reaction Specificity
Caption: Effect of pH on the specificity of the maleimide reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for Cy7 Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions, specifically time and temperature, for labeling biomolecules with Cy7 maleimide (B117702). This near-infrared (NIR) fluorescent dye is a valuable tool for various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, due to its high extinction coefficient and emission in the NIR spectrum, which minimizes tissue autofluorescence.[1]
Chemical Principle
The labeling reaction involves the covalent attachment of Cy7 maleimide to biomolecules containing free sulfhydryl (thiol) groups, which are typically found in cysteine residues of proteins and peptides.[1] The maleimide group reacts specifically with the thiol group via a Michael addition reaction, forming a stable thioether bond.[1] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2]
Key Reaction Parameters
The efficiency and success of the labeling reaction are influenced by several critical parameters, including temperature, reaction time, pH, and the molar ratio of the reactants.
| Parameter | Recommended Condition | Expected Efficiency & Notes |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is faster at room temperature.[2] Lower temperatures (4°C) can be used to slow down the reaction, which can be useful for more sensitive proteins or to allow for overnight incubations.[1][3][4] |
| Reaction Time | 30 minutes to 4 hours at room temperature; Overnight at 4°C | Reaction progress should be monitored.[1] For many applications, a 2-hour incubation at room temperature is sufficient.[1][4] Some protocols suggest a shorter time of 30-60 minutes.[5][6] Overnight incubation at 4°C is also a common practice.[1][3][4] |
| pH | 6.5 - 7.5 | This range is optimal for the specific and efficient reaction between maleimide and thiol groups.[1][2] Higher pH can lead to hydrolysis of the maleimide group, reducing its reactivity with thiols.[1] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of this compound is recommended to drive the reaction to completion.[1][3][4] The optimal ratio may need to be determined empirically for each specific protein or peptide. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency.[3][5] |
Experimental Protocols
Below are detailed protocols for labeling proteins and peptides with this compound.
Protocol 1: Labeling of a Cysteine-Containing Peptide
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a final concentration of 1-5 mg/mL.[1][3] Degassing the buffer is crucial to prevent the oxidation of thiol groups to disulfide bonds.[2][3]
-
If the peptide may have formed disulfide dimers, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the peptide solution.[1][3] Incubate for 30 minutes at room temperature to reduce the disulfide bonds.[1] It is not necessary to remove excess TCEP before proceeding with the labeling reaction.[4]
-
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.[1]
-
Mix well by gentle vortexing or pipetting.[1]
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be carried out overnight at 4°C.[1][4]
-
-
Quenching the Reaction (Optional):
-
Purification of the Labeled Peptide:
-
Purify the Cy7-labeled peptide from unreacted dye and quenching reagent using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., a PD-10 desalting column).[1]
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[1]
-
Determine the concentration of the labeled peptide by measuring the absorbance at the protein's maximum absorbance (typically 280 nm) and the Cy7 dye's maximum absorbance (~750 nm).[1][5]
-
Store the purified Cy7-labeled peptide at -20°C or -80°C, protected from light.[1]
-
Protocol 2: Labeling of an Antibody
-
Antibody Preparation:
-
Dissolve the antibody at a concentration of 2-10 mg/mL in a suitable buffer such as 1X PBS at pH 7.2-7.4.[5][7]
-
To label native cysteine residues, proceed to the next step. To label cysteines from reduced disulfide bonds, add a ~10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[7][8]
-
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Purification of the Labeled Antibody:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).
-
Calculate the DOL, which is the average number of dye molecules conjugated to each antibody molecule. The optimal DOL for most antibodies is typically between 2 and 10.[5]
-
-
Storage of the Labeled Antibody:
-
Store the labeled antibody at 4°C, protected from light.[8] For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%), and store at -20°C or -80°C.[8][9]
-
Visualizations
Caption: Experimental workflow for this compound labeling of biomolecules.
Caption: Example of a Cy7-labeled ligand binding to a cell surface receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. biotium.com [biotium.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Calculating the Degree of Labeling (DOL) of Cy7 Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1] Its fluorescence in the NIR spectrum (750-800 nm) allows for deep tissue penetration and minimal background autofluorescence, resulting in a high signal-to-noise ratio.[1] When conjugating Cy7 to biomolecules, such as antibodies or other proteins, it is crucial to determine the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to a single protein molecule and is a critical quality control parameter that significantly influences the performance of the conjugate.[2][3] An optimal DOL ensures a strong fluorescent signal without compromising the biological activity of the protein due to issues like fluorescence quenching or steric hindrance.[4][5]
This document provides a detailed guide for calculating the DOL of Cy7 maleimide-labeled proteins, including comprehensive experimental protocols and the necessary spectral data.
Principle of DOL Calculation
The Degree of Labeling is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths:
-
280 nm: The wavelength of maximum absorbance for most proteins, primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine.[6]
-
~756 nm: The maximum absorbance wavelength for the Cy7 dye.[4][7]
By applying the Beer-Lambert law, the molar concentrations of the protein and the dye can be calculated. However, since the Cy7 dye also exhibits some absorbance at 280 nm, a correction factor is required to determine the true absorbance of the protein. The DOL is then calculated as the molar ratio of the dye to the protein.[2][8]
Data Presentation: Key Spectroscopic Parameters
Accurate DOL calculation relies on precise spectroscopic data for both the protein and the Cy7 maleimide (B117702) dye. The following tables summarize the essential quantitative parameters.
| Parameter | Value | Source(s) |
| Cy7 Dye | ||
| Maximum Excitation Wavelength (λex) | ~756 nm | [7][9] |
| Maximum Emission Wavelength (λem) | ~779 nm | [7][9] |
| Molar Extinction Coefficient (ε_dye_) at ~756 nm | 250,000 cm⁻¹M⁻¹ | [7][10] |
| Correction Factor (CF) at 280 nm | 0.036 | [7][10][11] |
| Immunoglobulin G (IgG) Antibody | ||
| Molecular Weight (MW_protein_) | ~150,000 g/mol | [12][13][14] |
| Molar Extinction Coefficient (ε_protein_) at 280 nm | 210,000 cm⁻¹M⁻¹ | [13][15][16] |
Note: Molar extinction coefficients and correction factors for Cy7 can vary slightly between manufacturers. It is recommended to use the values provided by the specific vendor of the this compound dye.[2]
Experimental Protocols
Protocol 1: Labeling of IgG Antibody with this compound
This protocol provides a general methodology for conjugating this compound to sulfhydryl groups on an IgG antibody. Maleimide groups specifically react with free thiols at a pH range of 6.5-7.5 to form a stable covalent bond.[17][18]
Materials:
-
IgG antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM MES buffer, pH ~6.0-7.0
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification Column: Sephadex G-25 or other suitable size-exclusion chromatography column[4][19]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Reduction of Antibody (Optional):
-
To label at the hinge region disulfides, the antibody can be partially reduced.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for approximately 30 minutes at room temperature. It is not always necessary to remove the excess TCEP before adding the maleimide dye.[18]
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[4]
-
-
Conjugation Reaction:
-
A starting molar ratio of 10:1 (dye:protein) is recommended.[4] This ratio may need to be optimized for different proteins and desired DOLs.
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently mixing.
-
Incubate the reaction mixture for 60-120 minutes at room temperature, protected from light.[4][18]
-
-
Purification of the Conjugate:
-
It is critical to remove any unreacted, free Cy7 dye from the labeled antibody.[1][4]
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions and equilibrate with PBS (pH 7.2-7.4).[19]
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the Cy7-labeled antibody, which can be visually identified by its color. The smaller, unconjugated dye molecules will elute later.
-
Collect the fractions containing the purified conjugate.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
Materials:
-
Purified Cy7-labeled antibody conjugate
-
Spectrophotometer
-
Quartz or suitable plastic cuvettes
-
Buffer used for purification (e.g., PBS)
Procedure:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the instrument to measure absorbance at 280 nm and the absorbance maximum of Cy7 (~756 nm).
-
-
Absorbance Measurements:
-
Use the buffer in which the conjugate is dissolved as a blank to zero the spectrophotometer.
-
Measure the absorbance of the purified Cy7 conjugate at both 280 nm (A₂₈₀) and ~756 nm (A_max_).
-
If the absorbance reading at A_max_ is greater than 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument and remeasure.[2] Remember to account for this dilution factor in the subsequent calculations.
-
-
DOL Calculation:
-
The following formulas are used to calculate the DOL:
a. Corrected Protein Absorbance (A_protein_): The contribution of the Cy7 dye to the absorbance at 280 nm must be subtracted to determine the true absorbance of the protein.[2] A_protein_ = A₂₈₀ - (A_max_ × CF_dye_)
b. Molar Concentration of Protein ([Protein]): [Protein] (M) = A_protein_ / (ε_protein_ × path length) (The path length of a standard cuvette is typically 1 cm)[2]
c. Molar Concentration of Cy7 Dye ([Dye]): [Dye] (M) = A_max_ / (ε_dye_ × path length)[2]
d. Degree of Labeling (DOL): DOL = [Dye] / [Protein][2]
-
Visualization of Workflows and Concepts
Caption: Workflow for this compound antibody conjugation.
Caption: Logical flow for calculating the Degree of Labeling (DOL).
Conclusion
The determination of the Degree of Labeling is an indispensable step in the quality control of fluorescently labeled proteins. An accurately calculated DOL ensures the reproducibility of experiments and the optimal performance of Cy7-protein conjugates in various research and drug development applications.[20] For most antibodies, an optimal DOL is typically between 2 and 10, though this can vary depending on the specific protein and dye properties.[4][19] By following the detailed protocols and utilizing the provided spectroscopic data, researchers can confidently characterize their this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Spectrum [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 10. Cyanine 7 monosuccinimidyl ester, potassium salt [same as GE Cy7® NHS ester] | AAT Bioquest [aatbio.com]
- 11. Correction Factor [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Extinction Coefficient Determination of Proteins [biosyn.com]
- 15. What is the molar extinction coefficient of Immunoglobulin G (IgG)? | AAT Bioquest [aatbio.com]
- 16. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 17. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 20. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Cy7 Maleimide for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine7 (Cy7) maleimide (B117702) is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, making it an invaluable tool for various bio-conjugation applications.[1][2] Its utility is particularly prominent in flow cytometry, a powerful technique for single-cell analysis. The maleimide group specifically and covalently attaches to free sulfhydryl (thiol) groups on biomolecules, such as cysteine residues in proteins and peptides, through a stable thioether bond.[1] The NIR fluorescence of Cy7 offers a significant advantage by minimizing background autofluorescence from cells and tissues, thereby enhancing the signal-to-noise ratio in sensitive assays.[1][3] This document provides detailed application notes and experimental protocols for the use of Cy7 maleimide in flow cytometry.
Chemical Principle of this compound Conjugation
The labeling reaction with this compound is based on the nucleophilic Michael addition of a thiol group from a cysteine residue to the electron-deficient double bond of the maleimide ring.[1] This reaction is highly specific for thiols under physiological pH conditions (pH 6.5-7.5) and proceeds efficiently at room temperature.[1][4] The resulting thioether linkage is covalent and stable, ensuring a permanent attachment of the Cy7 dye to the target molecule.[1]
Key Applications in Flow Cytometry
Cy7-labeled biomolecules, particularly antibodies, are widely used in flow cytometry for:
-
Immunophenotyping: Identifying and quantifying different cell populations based on the expression of specific cell surface markers.
-
Receptor Binding Studies: Visualizing and quantifying the binding of labeled ligands (peptides or small molecules) to cell surface receptors.[1]
-
Cellular Uptake and Trafficking: Monitoring the internalization and fate of labeled molecules within cells.[1]
Quantitative Data Summary
The photophysical properties of Cy7 and key parameters for labeling and flow cytometry are summarized in the tables below for easy reference and comparison.
Table 1: Photophysical Properties of Cy7
| Property | Value | Reference |
| Maximum Excitation (λex) | ~743 - 750 nm | [5] |
| Maximum Emission (λem) | ~767 - 776 nm | [5] |
| Molar Extinction Coefficient (ε) | ~200,000 - 276,000 M⁻¹cm⁻¹ | [5] |
| Recommended Excitation Laser | 750 nm | [5] |
Table 2: Recommended Parameters for Antibody Labeling with this compound
| Parameter | Recommended Value | Reference |
| Reaction pH | 6.5 - 7.5 | [1] |
| Reaction Temperature | 4°C - Room Temperature | [1] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | [1] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | [6][7] |
| Optimal Degree of Substitution (DOS) | 2 - 10 moles of dye per mole of antibody | [6] |
| Antibody Concentration for Labeling | 2 - 10 mg/mL | [6] |
Table 3: Typical Parameters for Cell Staining for Flow Cytometry
| Parameter | Recommended Value | Reference |
| Cell Concentration | 1 x 10⁶ cells / 100 µL | [5] |
| Staining Incubation Time | 30 minutes | [3][8] |
| Staining Incubation Temperature | 2 - 8°C (on ice) | [3] |
| Centrifugation Speed | 300 - 400 x g | [3] |
| Centrifugation Time | 5 minutes | [3] |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol details the steps for covalently labeling an antibody with this compound. It includes an optional step for reducing antibody disulfide bonds to generate free thiol groups for labeling.
Materials:
-
Antibody (IgG) to be labeled (at 2-10 mg/mL in an amine-free buffer like PBS)[6]
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)[6]
-
Reaction Buffer (e.g., 100 mM MES buffer, pH ~6.0-7.5)[6][9]
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[6][9]
-
Purification column (e.g., Sephadex G-25) or centrifugal concentrator[6][7]
-
Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[5]
Workflow for Antibody Labeling with this compound
Caption: Workflow for labeling an antibody with this compound.
Procedure:
-
Prepare Antibody Solution: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[6] If the buffer contains primary amines, dialysis against an appropriate buffer is necessary.[5] The pH of the antibody solution should be between 6.5 and 7.5.[6]
-
(Optional) Reduction of Antibody Disulfide Bonds: If your antibody does not have sufficient free thiol groups, you can generate them by reducing disulfide bonds.
-
Add a 10-fold molar excess of TCEP to the antibody solution and incubate for approximately 30 minutes at room temperature.[7][9]
-
Alternatively, use DTT. Prepare a fresh 1 M DTT solution. Add 20 µL of 1 M DTT per mL of IgG solution and incubate for 30 minutes at room temperature.[6] If DTT is used, it must be removed via dialysis or a desalting column before adding the maleimide dye.[6]
-
-
Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Add anhydrous DMSO to create a 10 mM stock solution.[6] Vortex to dissolve completely. This solution should be prepared fresh and used promptly.[6]
-
Conjugation Reaction:
-
Purification of the Conjugated Antibody: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a centrifugal concentrator.[6][7]
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~756 nm (for Cy7).[6]
-
The DOL can be calculated using the following formula: DOL = (A_max of conjugate × ε_protein) / ((A_280 of conjugate - A_max of conjugate × CF_280) × ε_dye) Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF_280 is a correction factor for the dye's absorbance at 280 nm.
-
-
Storage: Store the purified Cy7-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C in single-use aliquots.[6]
Protocol 2: Staining Cells with a Cy7-Conjugated Antibody for Flow Cytometry
This protocol outlines the procedure for staining a single-cell suspension with a Cy7-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cy7-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[5]
-
FACS tubes
Workflow for Cell Staining and Flow Cytometry Analysis
Caption: Workflow for cell staining and flow cytometry.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[3]
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into the required number of FACS tubes.[3]
-
(Optional) Fc Receptor Blocking: To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.[3][5] Do not wash the cells after this step.[3]
-
Antibody Staining:
-
Add the pre-determined optimal concentration of the Cy7-conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[3]
-
-
Washing:
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[3] Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers (e.g., 633/640 nm for tandem dyes or a near-IR laser) and filters for Cy7 detection (e.g., a filter around 780 nm).[3] Ensure proper compensation controls are included if performing multicolor analysis.[3]
Signaling Pathway Example: Integrin Signaling
This compound can be used to label peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif, which targets cell surface receptors like integrins. Visualizing the binding of these labeled peptides allows for the study of integrin-mediated signaling pathways.
Simplified Integrin Signaling Pathway
Caption: Simplified integrin signaling pathway.
Conclusion
This compound is a robust and versatile tool for labeling biomolecules for flow cytometry applications. Its near-infrared fluorescence properties make it particularly advantageous for reducing background noise and enabling multicolor analyses. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their flow cytometry experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biocompare.com [biocompare.com]
- 9. biotium.com [biotium.com]
Application Notes and Protocols: Cy7 Maleimide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) maleimide (B117702) is a near-infrared (NIR) fluorescent dye that is an invaluable tool for a variety of biological imaging applications.[1] Its fluorescence emission in the 750-800 nm spectral window allows for deep tissue penetration and minimal autofluorescence, making it particularly well-suited for in vivo studies.[1] The maleimide functional group readily reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond.[2][3] This specific covalent labeling strategy is a cornerstone for researchers in fluorescence microscopy, enabling the visualization and tracking of biomolecules in complex biological systems.[2]
This document provides detailed application notes and protocols for the use of Cy7 maleimide in fluorescence microscopy, with a focus on labeling biomolecules and subsequent imaging.
Physicochemical and Spectroscopic Properties
The utility of this compound in fluorescence microscopy is rooted in its distinct physicochemical and spectroscopic characteristics. These properties are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~750 - 756 nm[4] | The peak wavelength for absorbing light. |
| Emission Maximum (λem) | ~773 - 779 nm[4] | The peak wavelength of emitted fluorescence. |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[4] | Indicates the efficiency of light absorption at the excitation maximum. |
| Quantum Yield (Φ) | Varies | The efficiency of converting absorbed light into emitted fluorescence. This can be lower in aqueous solutions and influenced by the conjugation partner.[4] |
| Solubility | Good in organic solvents (e.g., DMSO, DMF)[4] | Water-soluble formulations (e.g., Sulfo-Cy7) are also available.[4] |
| Reactivity | Highly selective for sulfhydryl groups (-SH)[2][5] | The maleimide group reacts with thiols via a Michael addition reaction.[2] |
Key Applications in Fluorescence Microscopy
The near-infrared spectral properties of this compound make it a powerful tool for various research and drug development applications:
-
In Vivo Imaging: The ability of NIR light to penetrate deeper into biological tissues with reduced scattering and absorption makes Cy7 ideal for whole-animal imaging. This allows for the non-invasive monitoring of biological processes, drug distribution, and tumor progression.[1][2][4]
-
Fluorescence Microscopy: In techniques like confocal and multiphoton microscopy, Cy7's emission in the NIR region minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and clearer images.[1]
-
Receptor Binding Studies: Cy7-labeled ligands or antibodies can be used to visualize and quantify binding to cell surface receptors, aiding in the study of receptor pharmacology.[2]
-
Cellular Uptake and Trafficking: The internalization and intracellular fate of peptides, proteins, or drug delivery systems can be monitored by tracking the Cy7 fluorescence.[2]
Experimental Protocols
Protocol 1: Labeling of Peptides with a Single Cysteine Residue
This protocol provides a step-by-step guide for labeling a peptide containing a single cysteine residue with this compound.[2]
Materials:
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Purification column (e.g., Sephadex G-25)[6]
Procedure:
-
Peptide Preparation:
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Purification:
-
Characterization and Storage:
Reaction Parameters:
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5[2] | The reaction is most efficient and specific within this range. Higher pH can lead to hydrolysis of the maleimide group.[2] |
| Temperature | 4°C - Room Temperature[2] | Room temperature is generally sufficient. Lower temperatures can be used to slow the reaction.[2] |
| Reaction Time | 1 - 4 hours[2] | Reaction progress can be monitored. Overnight incubation at 4°C is also common.[2][5] |
| Dye/Peptide Molar Ratio | 10:1 to 20:1[2] | An excess of the dye ensures efficient labeling. |
Protocol 2: Antibody Labeling with this compound
This protocol describes the labeling of antibodies with this compound. This often requires an initial reduction step to generate free thiol groups from disulfide bonds in the antibody's hinge region.
Materials:
-
Antibody (IgG)
-
This compound
-
Anhydrous DMSO[6]
-
Reaction Buffer (e.g., 100 mM MES, pH ~6.0)[6]
-
1 M Dithiothreitol (DTT) or TCEP[6]
-
Desalting column (e.g., Sephadex G-25)[6]
-
PBS, pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Reduction of Disulfide Bonds (if necessary):
-
If the antibody does not have free cysteine residues, treatment with a reducing agent is necessary.
-
Prepare a fresh 1 M DTT solution.[6]
-
Add DTT to the antibody solution to a final concentration of 20 mM. Let it stand at room temperature for 30 minutes.[6]
-
Remove the free DTT using a desalting column pre-equilibrated with the reaction buffer.[6] Proceed immediately to the conjugation step.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the Cy7-labeled antibody using a Sephadex G-25 column to remove unreacted dye.[6]
-
-
Characterization (Degree of Substitution - DOS):
-
Storage:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C with a cryoprotectant for long-term storage.
-
Visualizing Signaling Pathways and Workflows
Integrin Signaling Pathway
Many peptides used in research, such as those containing the Arginine-Glycine-Aspartic acid (RGD) motif, target cell surface receptors like integrins. Labeling these peptides with Cy7 allows for the visualization of their interaction with cells and the subsequent activation of intracellular signaling pathways.[2] Cy7-labeled RGD peptides are designed to bind to integrin αvβ3, which is crucial in tumor angiogenesis and metastasis.[4]
Caption: Simplified integrin signaling initiated by a Cy7-RGD probe.
Experimental Workflow for In Vivo Imaging
A typical in vivo imaging experiment using a Cy7-conjugated probe follows a well-defined workflow, from probe preparation to data analysis.[4]
Caption: Generalized workflow for in vivo imaging with Cy7 probes.
Conclusion
This compound is a powerful and versatile near-infrared dye that has become a cornerstone of fluorescence microscopy, particularly for in vivo molecular imaging.[4] Its favorable spectral properties enable sensitive, deep-tissue visualization of biological processes. A thorough understanding of its characteristics, coupled with well-designed experimental protocols, allows researchers to effectively utilize Cy7 for a broad spectrum of applications, from fundamental biological research to the development of new diagnostic and therapeutic agents.[4]
References
Application Notes: Cy7 Maleimide in Near-Infrared (NIR) Imaging
Introduction to Near-Infrared (NIR) Imaging with Cy7 Maleimide (B117702)
Near-infrared (NIR) fluorescence imaging is a powerful technique for non-invasively visualizing biological processes in living organisms.[1][2] The use of fluorescent probes that absorb and emit light in the NIR window (700-900 nm) offers significant advantages for in vivo imaging, primarily due to the reduced absorption and scattering of light by biological tissues such as skin, blood, and fat in this spectral region.[2][3] This leads to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.[2][3]
Among the various NIR fluorophores, cyanine (B1664457) 7 (Cy7) dyes are widely utilized for their long emission wavelengths, typically greater than 750 nm, which further minimizes tissue autofluorescence and enhances sensitivity.[1][3] Cy7 maleimide is a thiol-reactive derivative of the Cy7 dye.[4][5][6] The maleimide group specifically and efficiently reacts with free sulfhydryl (thiol) groups on biomolecules, such as the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond.[4][7][8] This specific conjugation chemistry allows for the precise labeling of targeting moieties like antibodies and peptides, creating highly specific probes for in vivo imaging applications.[1][4]
Key Applications:
The versatility of this compound has led to its widespread use in various research and drug development areas:
-
Tumor Imaging and Cancer Research: Cy7-labeled antibodies, peptides (e.g., RGD), or nanoparticles can be used to target and visualize tumors, enabling studies on tumor growth, metastasis, and the response to therapeutic interventions.[1][3][9]
-
Biodistribution Studies: Researchers can track the accumulation, distribution, and clearance of drugs, nanoparticles, or other biological molecules in different organs and tissues over time.[3]
-
Sentinel Lymph Node (SLN) Mapping: This technique helps identify the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor, providing crucial information for surgical guidance.[3]
Data Presentation
Table 1: Photophysical and Labeling Properties of this compound
| Property | Value | Source(s) |
| Excitation Wavelength (Max) | ~745 - 756 nm | [3][5] |
| Emission Wavelength (Max) | ~775 - 780 nm | [3][9] |
| Recommended Dye:Protein Molar Ratio | 10:1 to 20:1 | [5][10] |
| Optimal Degree of Substitution (DOS) for Antibodies | 2 to 10 | [5] |
| Recommended Antibody Concentration for Labeling | 2 - 10 mg/mL | [5][11] |
Table 2: Example In Vivo Imaging Parameters for Cy7-Labeled Probes
| Parameter | Value | Source(s) |
| Typical Probe Dose (Mouse) | 1 - 2 nmol | [3] |
| Administration Route | Intravenous (tail vein) injection | [1][3] |
| Typical Injection Volume (Mouse) | 100 - 200 µL | [3] |
| Imaging Time Points (Post-Injection) | 1, 4, 8, 24, 48, 72 hours | [1][3] |
| Example Tumor-to-Background Ratio (Integrin Targeting) | Up to 4.35 ± 0.26 | [9] |
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the general procedure for conjugating this compound to an antibody.
Materials:
-
Antibody (or other protein/peptide with free thiols)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
(Optional) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Desalting column (e.g., Sephadex G-25) or spin column for purification
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.[5][11]
-
Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) ions.[11]
-
(Optional) If the antibody does not have sufficient free thiols, disulfide bonds can be reduced. Add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[8][10] If using DTT, it must be removed by a desalting column before adding the maleimide dye.[5]
-
-
Preparation of this compound Stock Solution:
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Separate the Cy7-labeled antibody from the unreacted dye using a desalting column or a spin column according to the manufacturer's instructions.
-
-
Determination of Degree of Labeling (DOL):
-
Storage:
-
Store the purified Cy7-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.
-
Protocol 2: In Vivo NIR Imaging of Tumors Using a Cy7-Labeled Antibody
This protocol provides a general workflow for in vivo tumor imaging in a mouse model.
Materials:
-
Tumor-bearing mice
-
Purified Cy7-labeled antibody
-
Sterile PBS
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy7
Procedure:
-
Probe Administration:
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess autofluorescence.
-
Anesthetize the mice and place them in the imaging chamber.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[1][3]
-
Use an excitation filter around 745 nm and an emission filter around 780 nm for Cy7.[3] Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs or tissues for quantitative analysis.[1]
-
Calculate the fluorescence intensity in each ROI to determine the probe's biodistribution and tumor-to-background ratio.
-
-
Ex Vivo Imaging (Optional):
-
After the final in vivo imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs) and arrange them for ex vivo imaging to confirm the in vivo signal distribution.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cy7 Maleimide Labeling Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the fluorescent labeling of biomolecules with Cy7 maleimide (B117702).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no Cy7 maleimide labeling?
A1: Low labeling efficiency typically stems from one or more of the following factors:
-
Inactive Maleimide Dye: The maleimide group is susceptible to hydrolysis, rendering it unreactive towards thiols. This can happen if the dye is stored improperly or dissolved in aqueous solutions for extended periods before use.[1][2][3]
-
Unavailable Thiol Groups: The target thiol (-SH) groups on the cysteine residues of your protein may be oxidized and forming disulfide bonds (-S-S-), which do not react with maleimides.[1][4][5][6]
-
Suboptimal Reaction pH: The ideal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][4][7][8][9] At pH levels below 6.5, the reaction rate significantly decreases, while at pH levels above 7.5, the maleimide group is more prone to hydrolysis and can react non-specifically with primary amines like lysine.[1][3][7][8]
-
Presence of Interfering Substances: The reaction buffer may contain thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris buffer at higher pH, glycine) that compete with the target molecule for the maleimide dye.[1][4][5]
-
Incorrect Stoichiometry: An insufficient molar excess of the this compound dye over the thiol-containing molecule can lead to incomplete labeling.[1][4][7]
Q2: How can I ensure my this compound dye is active?
A2: To ensure the activity of your this compound:
-
Proper Storage: Store the lyophilized dye at -20°C, desiccated and protected from light.[10][11][12]
-
Fresh Stock Solutions: Prepare the dye stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[4][6][13][14] Unused portions of the dissolved dye can be stored at -20°C for a limited time (up to a few weeks), but fresh preparations are always recommended for best results.[4][13]
-
Avoid Aqueous Storage: Do not store maleimide dyes in aqueous buffers for extended periods due to the risk of hydrolysis.[1][15]
Q3: My protein has disulfide bonds. How do I make the cysteines available for labeling?
A3: You must reduce the disulfide bonds to free thiols before labeling.
-
Use a Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent because it is effective over a wide pH range and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide.[1][4][5] DTT (dithiothreitol) is also effective but must be completely removed before adding the maleimide dye, as it will compete for reaction.[1][5]
-
Removal of Reducing Agent: If using a thiol-containing reducing agent like DTT, it is crucial to remove it completely from the protein solution before adding the this compound. This can be achieved through methods like dialysis or size-exclusion chromatography (e.g., desalting columns).[5]
Q4: What is the optimal molar ratio of this compound to protein?
A4: A 10 to 20-fold molar excess of the maleimide dye to the protein is a common starting point for efficient labeling.[1][4][7][13] However, the optimal ratio can vary depending on the protein and the number of available cysteine residues, so it may require optimization.[13][16]
Troubleshooting Guides
Issue 1: Very Low or No Fluorescence Signal After Labeling
This guide will help you diagnose and resolve issues leading to a complete or near-complete failure of the labeling reaction.
Troubleshooting Steps:
-
Verify Thiol Availability:
-
Action: Before labeling, quantify the number of free thiols in your protein sample using Ellman's reagent (DTNB).[7]
-
Expected Result: A measurable concentration of free thiols.
-
If No Thiols Detected: Your protein's cysteines are likely oxidized. Proceed with a reduction step as detailed in the experimental protocols below.
-
-
Check for Interfering Substances in Buffer:
-
Assess Maleimide Dye Activity:
-
Action: Prepare a fresh stock solution of this compound in anhydrous DMSO.[4]
-
Rationale: The dye may have hydrolyzed if stored improperly or if the stock solution is old.
-
-
Optimize Reaction Conditions:
Issue 2: Labeling Efficiency is Lower Than Expected
This guide addresses situations where labeling occurs but the degree of labeling (DOL) is suboptimal.
Troubleshooting Steps:
-
Optimize Molar Ratio of Dye to Protein:
-
Ensure Complete Reduction of Disulfides:
-
Prevent Re-oxidation of Thiols:
-
Increase Reaction Time and/or Temperature:
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity.[1][7][8] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | 4°C for sensitive proteins; Room temp for faster kinetics.[7] |
| Reaction Time | 2 hours to overnight | Longer incubation at 4°C.[4][14] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Starting point, may require optimization.[1][4][7] |
| TCEP Molar Excess | 10- to 100-fold | For reduction of disulfide bonds.[4][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][6][13] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein Solution: Dissolve your protein in a degassed reaction buffer (e.g., 100 mM PBS, 5 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[2][6]
-
Prepare TCEP Stock: Prepare a 10 mM stock solution of TCEP in the same reaction buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final 10- to 100-fold molar excess of TCEP over the protein.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.[18] The protein is now ready for the labeling reaction.
Protocol 2: this compound Labeling of a Reduced Protein
-
Prepare this compound Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[4][18] Vortex briefly to ensure it is fully dissolved.
-
Labeling Reaction: Add the desired volume of the 10 mM this compound stock solution to the reduced protein solution to achieve the target dye-to-protein molar ratio (e.g., 20:1).[4][6][19]
-
Incubation: Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][19] The reaction vessel should be protected from light.
-
Quenching (Optional): To stop the reaction, you can add a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration that is in 10-fold molar excess over the initial amount of this compound.[14] Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted dye and other small molecules from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[14][15]
Protocol 3: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of Cy7 (approximately 750 nm, Amax).[4][20]
-
Calculate Corrected Protein Absorbance: The dye also absorbs light at 280 nm. Correct for this contribution using the following formula:
-
Aprotein = A280 - (Amax × CF)
-
Where CF is the correction factor for the dye at 280 nm (provided by the dye manufacturer).
-
-
Calculate Molar Concentrations:
-
[Protein] (M) = Aprotein / εprotein
-
[Dye] (M) = Amax / εdye
-
Where ε is the molar extinction coefficient (in M-1cm-1) for the protein and the dye.
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. cy5-alkyne.com [cy5-alkyne.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Cyanine7 малеимид | CAS#:2120392-49-4 (without anion) [ru.lumiprobe.com]
- 12. apexbt.com [apexbt.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting Poor Cy7 Maleimide Conjugation
This guide provides solutions to common problems encountered during the conjugation of Cy7 maleimide (B117702) to thiol-containing biomolecules. It is intended for researchers, scientists, and drug development professionals aiming to achieve efficient and reproducible labeling.
Troubleshooting Guide
Question: Why is my conjugation efficiency or final yield unexpectedly low?
Answer:
Low conjugation efficiency is a frequent issue with several potential causes. Systematically evaluating each step of your process can help identify the root cause.
-
Cause 1: Inactive Maleimide Reagent. The maleimide group is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5.[1][2][3] This hydrolysis opens the maleimide ring, rendering it unable to react with thiols.[2]
-
Solution: Always prepare aqueous solutions of Cy7 maleimide immediately before use.[1][4] For storage, dissolve the maleimide in a dry, biocompatible organic solvent like anhydrous DMSO or DMF and store at -20°C, protected from light and moisture.[1][5] Before opening a refrigerated vial, allow it to warm completely to room temperature to prevent water condensation inside.[5]
-
-
Cause 2: Inaccessible or Oxidized Thiols. Maleimides react specifically with free thiol (-SH) groups.[6] If the target cysteine residues on your protein have formed disulfide bonds (-S-S-), they will not be available for conjugation.[1][7]
-
Solution: Perform a reduction step prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is effective and does not contain thiols itself, meaning it typically doesn't need to be removed before adding the this compound.[8][9] Dithiothreitol (DTT) can also be used, but as a thiol-containing compound, any excess must be thoroughly removed (e.g., via a desalting column) before adding the maleimide reagent to prevent it from competing with your protein.[6][8]
-
-
Cause 3: Incorrect Reaction pH. The thiol-maleimide reaction is highly pH-dependent. The optimal range is between pH 6.5 and 7.5.[1][10] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide can begin to react non-specifically with amines, such as lysine (B10760008) residues.[1][11]
-
Solution: Ensure your reaction buffer is within the optimal pH 6.5-7.5 range. Use buffers that do not contain primary amines or thiols, such as phosphate, HEPES, or MES.[7]
-
-
Cause 4: Suboptimal Molar Ratio. An insufficient molar excess of this compound over the protein can lead to incomplete labeling.
The following diagram outlines a logical workflow for troubleshooting low conjugation yield.
Question: My protein is precipitating or aggregating during/after the conjugation reaction. What can I do?
Answer:
Protein precipitation can occur for several reasons, often related to changes in the protein's environment or structure.
-
Cause 1: High Concentration of Organic Solvent. this compound is often dissolved in an organic solvent like DMSO or DMF.[7] Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.
-
Solution: Keep the final concentration of the organic co-solvent to a minimum, ideally less than 10% of the total reaction volume.[11] If your dye stock is too dilute, requiring a large volume, consider preparing a more concentrated stock.
-
-
Cause 2: Disruption of Protein Structure. The reduction of critical disulfide bonds that are necessary for maintaining the protein's tertiary structure can lead to unfolding and aggregation.[9]
-
Cause 3: Over-labeling. Attaching too many large, hydrophobic Cy7 molecules to the protein can increase its overall hydrophobicity, leading to aggregation and precipitation.
-
Solution: Reduce the molar excess of this compound in the reaction to achieve a lower Degree of Labeling (DOL). Perform small-scale experiments to find the optimal DOL that provides a good signal without causing solubility issues.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this compound conjugation?
A1: Optimal conditions can vary by protein, but the following table provides a strong starting point for your experiments.[10][12][14]
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | pH 7.0 is often ideal. Higher pH increases hydrolysis and amine reactivity.[1][11] |
| Temperature | 4°C to Room Temp (20-25°C) | Room temperature for 1-4 hours is common. 4°C overnight can be used for sensitive proteins.[10] |
| Buffer | Phosphate, HEPES, MES | Must be free of thiols (e.g., DTT, mercaptoethanol) and primary amines (e.g., Tris, Glycine).[7] |
| Molar Ratio | 10-20x excess of this compound | This should be optimized to achieve the desired Degree of Labeling (DOL).[4] |
| Protein Conc. | 1 - 10 mg/mL | Higher concentrations ( >2 mg/mL) often improve efficiency.[7][15] |
Q2: How do I handle and store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the reagent's reactivity.
-
Powder: Store the solid this compound at -20°C, protected from light and moisture.[5]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[1] Aliquot into single-use volumes and store at -20°C.[15] Avoid repeated freeze-thaw cycles.[15] Before use, allow vials to equilibrate to room temperature before opening.[5]
Q3: What are the potential side reactions, and how can I minimize them?
A3: Besides the desired thiol addition, several side reactions can occur.
-
Maleimide Hydrolysis: As discussed, this occurs in aqueous solutions, especially at pH > 7.5. Mitigation: Use fresh maleimide solutions and maintain pH between 6.5-7.5.[1][2]
-
Reaction with Amines: At pH > 7.5, maleimides can react with primary amines (lysine side chains), leading to non-specific labeling. Mitigation: Strictly control the reaction pH to be 7.5 or lower.[11]
-
Retro-Michael Reaction: The formed thioether bond can be reversible, especially in environments with a high concentration of other thiols (like glutathione (B108866) in vivo).[1][16] This can lead to the transfer of the Cy7 dye to other molecules. Mitigation: For most in vitro applications, this is less of a concern. For in vivo stability, more advanced maleimide derivatives have been developed to create a more stable linkage.[1]
-
Thiazine (B8601807) Rearrangement: If labeling an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, forming a stable six-membered thiazine ring.[17][18] This is more prominent at neutral to basic pH. Mitigation: If possible, avoid labeling at an N-terminal cysteine. If necessary, performing the conjugation at a more acidic pH (e.g., pH 6.5) can help minimize this rearrangement.[18]
Q4: How do I purify the final Cy7-conjugated protein?
A4: It is crucial to remove any unreacted, free this compound, as it can interfere with downstream applications and quantification.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method. It separates the larger protein conjugate from the smaller, free dye molecules. Columns like Sephadex G-25 are frequently used.[][20]
-
Dialysis: This method can also remove low-molecular-weight impurities but is generally slower and less efficient than chromatography.[]
-
Affinity Chromatography: For antibodies, Protein A or Protein G affinity columns can be used to capture the antibody conjugate, allowing the free dye to be washed away.[][21]
Experimental Protocols
Protocol 1: General Workflow for this compound Conjugation to an Antibody
This protocol provides a general guideline for labeling an IgG antibody. Optimization may be required.
-
Protein Preparation :
-
Dissolve or buffer exchange the antibody into a degassed, amine-free, and thiol-free buffer, such as 1X PBS with 5 mM EDTA, at a pH of 7.0-7.5.[7] The final protein concentration should ideally be 2-10 mg/mL.[15]
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to minimize re-oxidation of thiols.[7]
-
-
Reduction of Disulfide Bonds (if necessary) :
-
This compound Preparation :
-
Allow the vial of this compound powder to warm to room temperature.
-
Just before use, dissolve the powder in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction :
-
While gently stirring or vortexing the reduced protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of dye over protein.[4]
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification :
-
Purify the conjugate from excess, unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[20]
-
Collect the first colored fraction, which contains the labeled protein.
-
-
Storage :
-
Store the purified conjugate at 4°C, protected from light.[4] For long-term storage, add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add glycerol (B35011) to 50% and store at -20°C.[4]
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[22]
-
Measure Absorbance :
-
After purification, measure the absorbance of the conjugate solution at two wavelengths:
-
280 nm (for the protein)
-
~750 nm (the absorbance maximum, A_max, for Cy7)[23]
-
-
-
Calculations :
-
You will need the following constants:
-
Molar extinction coefficient of your protein at 280 nm (ε_prot). For a typical IgG, this is ~203,000 M⁻¹cm⁻¹.[22]
-
Molar extinction coefficient of Cy7 at its A_max (ε_dye). For Cy7, this is ~250,000 M⁻¹cm⁻¹.
-
Correction Factor (CF) for Cy7's absorbance at 280 nm. This is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max. For Cy7, this is typically ~0.05.
-
-
Step A: Calculate the concentration of the dye.
-
[Cy7] (M) = A_max / ε_dye
-
-
Step B: Calculate the concentration of the protein.
-
First, correct the absorbance at 280 nm for the dye's contribution: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)[23]
-
Then, calculate the protein concentration: [Protein] (M) = Corrected A₂₈₀ / ε_prot
-
-
Step C: Calculate the Degree of Labeling (DOL).
-
DOL = [Cy7] / [Protein][23]
-
-
An optimal DOL for antibodies is typically between 2 and 10.[13] High DOL values can lead to signal quenching and may affect the protein's biological activity.[13][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bachem.com [bachem.com]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Cy7 Maleimide Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Cy7 maleimide (B117702), a popular near-infrared dye, to proteins and other thiol-containing molecules. Our goal is to help researchers, scientists, and drug development professionals optimize their labeling reactions and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with Cy7 maleimide?
A1: Non-specific binding of this compound can stem from several factors. The two primary causes are reactions with nucleophiles other than thiols and hydrophobic interactions. While maleimides are highly reactive towards the sulfhydryl groups of cysteine residues, this selectivity can decrease at higher pH levels. Above a pH of 7.5, maleimides may begin to react with primary amines, such as those found on lysine (B10760008) residues.[1][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which ensures greater specificity.[1][3] Additionally, the hydrophobic nature of the Cy7 dye can lead to its non-specific adsorption onto hydrophobic regions of proteins or the surfaces of reaction vessels.
Q2: How does pH influence the this compound conjugation reaction?
A2: The pH of the reaction buffer is a critical parameter for a successful and specific conjugation. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3]
-
Below pH 6.5: The reaction rate slows down because the concentration of the reactive thiolate anion form of the sulfhydryl group is reduced.[1]
-
Above pH 7.5: The maleimide group becomes more susceptible to reacting with primary amines and to hydrolysis (reaction with water), which deactivates the maleimide.[1][2][3]
Q3: My this compound solution is not labeling my protein. What could be the problem?
A3: A lack of labeling could be due to the hydrolysis of the maleimide group. Maleimides are susceptible to hydrolysis in aqueous solutions, particularly at a pH above 7.5.[3] The resulting maleamic acid is not reactive towards thiols.[3] To prevent this, it is recommended to always prepare aqueous solutions of this compound immediately before use. For storage, dissolve the maleimide in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at -20°C, protected from light and moisture.[4][5]
Q4: My protein contains disulfide bonds. Do I need to take any special precautions?
A4: Yes, it is crucial to reduce disulfide bonds to free sulfhydryl groups before conjugation, as disulfides do not react with maleimides.[1][3] This is typically achieved by using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT (dithiothreitol) can also be used, but any excess DTT must be removed before adding the this compound, as it contains a thiol group and will compete with your protein for the dye.[1][4]
Q5: How can I remove unconjugated this compound after the reaction?
A5: It is essential to remove any free, unconjugated this compound as it can lead to high background signals in your experiments. The most common and effective methods are size-exclusion chromatography (SEC) or spin desalting columns.[4][6][7] These techniques separate the larger, labeled protein from the smaller, unconjugated dye molecules.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound conjugation.
High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3] Prepare fresh buffers and verify the pH before use. |
| Reaction with Primary Amines | Avoid pH levels above 7.5, where the maleimide group can react with lysine residues.[1][2][3] |
| Hydrophobic Interactions | Incorporate non-ionic detergents like Tween-20 or Triton X-100 (0.01-0.1% v/v) in your buffers to minimize non-specific adsorption of the hydrophobic Cy7 dye.[8] |
| Excess Unconjugated Dye | Purify the conjugated protein using size-exclusion chromatography or a desalting spin column to remove all free this compound.[4][6][7] |
| Inadequate Blocking | In applications like immunofluorescence, use an appropriate blocking agent to saturate non-specific binding sites on the sample.[9][10][11][12] |
Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | Prepare fresh this compound solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before the conjugation reaction.[4][5] Avoid storing the dye in aqueous solutions. |
| Oxidized or Inaccessible Thiols | Reduce disulfide bonds in your protein using a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[5] Ensure your buffers are degassed to prevent re-oxidation of thiols.[1] |
| Suboptimal Dye-to-Protein Ratio | Optimize the molar ratio of this compound to your protein. A starting point of a 10-20 fold molar excess of the dye is common for labeling proteins.[1] However, this may need to be adjusted based on the specific protein. |
| Low Protein Concentration | For optimal labeling efficiency, the recommended final protein concentration is typically in the range of 2-10 mg/mL.[4] |
| Antibody Incompatibility | Ensure the primary and secondary antibodies are compatible in immunofluorescence experiments. The secondary antibody should be raised against the host species of the primary antibody.[10][11] |
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
This protocol describes the reduction of disulfide bonds in an antibody to generate free thiol groups for maleimide conjugation.
-
Prepare the Antibody Solution: Dissolve the antibody in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 1-10 mg/mL.
-
Prepare TCEP Solution: Prepare a fresh solution of TCEP in the same degassed buffer.
-
Reduction Reaction: Add a 10-100 fold molar excess of TCEP to the antibody solution.[5]
-
Incubation: Flush the vial with an inert gas (e.g., nitrogen or argon), close it tightly, and incubate for 20-30 minutes at room temperature.[5]
-
Proceed to Conjugation: The reduced antibody solution can often be used directly in the conjugation reaction without removing the TCEP, as it does not contain a free thiol group.[1]
Protocol 2: this compound Conjugation to a Reduced Antibody
This protocol outlines the steps for conjugating this compound to a reduced antibody.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[4] Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction: While gently stirring or vortexing the reduced antibody solution, add the this compound stock solution to achieve the desired dye-to-antibody molar ratio (a 10-20 fold molar excess is a common starting point).[1]
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 2-8°C.
-
Purification: Proceed immediately to the purification step to remove unconjugated this compound.
Protocol 3: Purification of the Conjugate using a Spin Desalting Column
This protocol describes the removal of unconjugated this compound using a commercially available spin desalting column.
-
Prepare the Spin Column:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage solution.[13]
-
-
Equilibrate the Column:
-
Add 300 µL of your desired buffer (e.g., PBS) to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute to remove the buffer. Repeat this step two to three more times, discarding the buffer from the collection tube each time.[13]
-
-
Load the Sample:
-
Place the column in a new collection tube.
-
Slowly apply your conjugation reaction mixture to the center of the compacted resin bed.
-
-
Collect the Purified Conjugate:
-
Centrifuge at 1,500 x g for 2 minutes to collect the desalted, purified Cy7-labeled antibody.[13]
-
Discard the desalting column after use.
-
Visualizations
Caption: A flowchart for troubleshooting non-specific binding of this compound.
Caption: A simplified workflow for this compound conjugation to a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Cy7 Maleimide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with Cy7 maleimide (B117702) during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cy7 maleimide aggregation during and after conjugation?
Aggregation of proteins labeled with this compound is frequently observed and is primarily driven by the inherent hydrophobicity of the Cy7 dye. Cyanine dyes, especially those with long-wavelength emissions like Cy7, possess large, planar aromatic structures. These structures can lead to intermolecular dye-dye interactions (π-π stacking) and can also increase the overall surface hydrophobicity of the protein to which they are conjugated. This increased hydrophobicity can expose or create new hydrophobic patches on the protein surface, promoting protein-protein interactions and subsequent aggregation.[1]
Q2: I'm observing precipitation immediately after adding the this compound stock solution to my protein. What's happening?
Immediate precipitation upon adding the dye stock solution can be due to a few factors:
-
High Organic Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO or DMF. If the volume of this stock solution added to your aqueous protein solution is too high (generally above 10% v/v), it can cause the protein to precipitate.
-
Dye Solubility Limit Exceeded: While this compound is first dissolved in an organic solvent, its solubility in the final aqueous reaction buffer is limited. Adding the dye too quickly or in too high a concentration can cause it to precipitate out of solution. The non-sulfonated form of Cy7 has low solubility in water, while sulfonated versions (sulfo-Cy7) have better aqueous solubility.[2][3]
-
Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, buffer components), and the addition of the dye and co-solvent can trigger its aggregation.
Q3: How does the dye-to-protein ratio affect aggregation?
A higher dye-to-protein (D/P) molar ratio significantly increases the likelihood of aggregation.[1] Over-labeling a protein with multiple hydrophobic Cy7 molecules amplifies the increase in surface hydrophobicity and the potential for dye-dye interactions, both of which are key drivers of aggregation.[1] It is crucial to optimize the D/P ratio to achieve sufficient labeling for your application while minimizing aggregation.
Q4: Can the pH of the conjugation reaction contribute to aggregation?
Yes, the pH of the reaction buffer is critical. The maleimide-thiol reaction is most efficient and specific at a pH range of 6.5-7.5. While this pH range is generally favorable for the stability of many proteins, deviations can lead to problems. A pH that is too close to the isoelectric point (pI) of the protein will minimize its solubility and increase the risk of aggregation.
Q5: How can I remove aggregates from my final Cy7-labeled protein conjugate?
The most effective and widely used method for removing aggregates from a labeled protein sample is Size Exclusion Chromatography (SEC).[1] SEC separates molecules based on their size, with larger aggregates eluting before the smaller, monomeric protein conjugates.
Troubleshooting Guides
Problem 1: Visible Precipitation or Cloudiness During the Labeling Reaction
| Possible Cause | Recommended Solution |
| High dye-to-protein molar ratio. | Reduce the molar excess of this compound. Start with a 10:1 ratio and titrate down to 5:1 or lower to find the optimal balance between labeling efficiency and solubility.[1] |
| High protein concentration. | Decrease the protein concentration during the labeling reaction. While a concentration of 2-10 mg/mL is often recommended for efficiency, very high concentrations can promote aggregation.[4] |
| Final organic co-solvent (DMSO/DMF) concentration is too high. | Keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v). |
| Suboptimal buffer pH. | Ensure the reaction buffer pH is between 6.5 and 7.5 for the maleimide-thiol reaction and is not too close to the protein's isoelectric point. |
| Rapid addition of dye stock solution. | Add the this compound stock solution to the protein solution slowly and dropwise while gently stirring or vortexing to allow for better mixing and to avoid localized high concentrations of the dye. |
Problem 2: High Aggregate Content Detected by SEC-HPLC Post-Labeling
| Possible Cause | Recommended Solution |
| Inefficient removal of aggregates during purification. | Optimize the SEC protocol. Ensure the column is appropriately sized for your sample volume and that the resin's fractionation range is suitable for separating your protein monomer from its aggregates. |
| Suboptimal formulation leading to aggregation during storage. | Reformulate the purified conjugate in a buffer containing stabilizing excipients. Common and effective stabilizers include arginine and non-ionic surfactants like Polysorbate 20 or 80. |
| Over-reduction of the protein (if applicable). | If disulfide bonds were reduced prior to labeling, excessive use of reducing agents like DTT or TCEP can sometimes lead to protein unfolding and aggregation. Use the minimum effective concentration and incubation time for the reducing agent. |
| Freeze-thaw instability. | Minimize freeze-thaw cycles. If freezing is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Consider adding cryoprotectants like glycerol (B35011) (10-20%) to the storage buffer. |
Quantitative Data Summary
Table 1: Solubility of Cyanine Dyes
| Dye | Solvent | Approximate Solubility |
| Cy7 | DMSO, DMF | ~10 mg/mL |
| Cy7 | Ethanol | ~5 mg/mL |
| Cy7 | PBS, pH 7.2 | ~1 mg/mL[5] |
| sulfo-Cy7 maleimide | Water, DMSO, DMF | Good |
Note: The solubility of non-sulfonated this compound in aqueous buffers is low. It is highly recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF.[3][6]
Table 2: Illustrative Impact of Dye-to-Protein Ratio on Antibody Aggregation
| Dye:Protein Molar Ratio | Illustrative Degree of Substitution (DOS) | Illustrative % Aggregation (by SEC) | Recommendation |
| 5:1 | 2-4 | < 5% | Optimal starting point for minimizing aggregation. |
| 10:1 | 4-7 | 5-15% | A common starting point, but may require optimization for aggregation-prone proteins.[4] |
| 15:1 | 6-9 | 15-30% | Increased risk of aggregation and potential for fluorescence quenching. |
| 20:1 | >8 | >30% | High risk of significant aggregation and loss of protein function.[4] |
Disclaimer: This table presents illustrative data based on typical observations in bioconjugation experiments. The optimal dye-to-protein ratio and resulting aggregation will vary depending on the specific protein and reaction conditions.
Table 3: Illustrative Effect of Arginine on Post-Purification Stability of a Labeled Antibody
| Arginine Concentration in Formulation Buffer | Illustrative % Monomer after 1 Week at 4°C | Mechanism of Action |
| 0 mM | 85% | - |
| 50 mM | 92% | Suppresses protein-protein interactions and slows association reactions.[7] |
| 100 mM | 96% | Acts as a "neutral crowder" to prevent aggregation.[7] |
| 200 mM | >98% | Can suppress the formation of both soluble and insoluble aggregates.[8][9] |
Disclaimer: This table provides an illustrative example of the stabilizing effect of arginine. The optimal concentration and efficacy will depend on the specific protein conjugate and formulation.
Experimental Protocols & Workflows
Logical Troubleshooting Workflow for Aggregation
This diagram outlines a systematic approach to diagnosing and resolving this compound aggregation issues.
Caption: A logical workflow to troubleshoot this compound aggregation.
Detailed Protocol: this compound Conjugation to an Antibody
This protocol is a general guideline for labeling an antibody with this compound. Optimization may be required for specific antibodies.
Materials:
-
Antibody (IgG): 2-10 mg/mL in a thiol-free buffer (e.g., PBS, MES), pH 6.5-7.5.
-
This compound.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in a thiol-free buffer (e.g., PBS, pH 7.2-7.4).[4] If the buffer contains thiols, they must be removed via dialysis or a desalting column.
-
(Optional) If the antibody's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the antibody solution. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.
-
-
This compound Stock Solution Preparation:
-
Bring the vial of this compound powder to room temperature before opening.
-
Add anhydrous DMSO to the vial to create a 10 mM stock solution.[4]
-
Vortex briefly until the dye is fully dissolved. This stock solution should be prepared fresh and used promptly.
-
-
Conjugation Reaction:
-
Start with a 10:1 molar ratio of this compound to antibody.[4]
-
Slowly add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration remains below 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of 10-fold molar excess over the initial amount of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4.
-
Load the reaction mixture onto the column.
-
Elute with PBS, pH 7.2-7.4. The first colored fraction to elute will be the Cy7-labeled antibody conjugate. The smaller, unconjugated dye will elute later.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Calculate the Degree of Substitution (DOS) to determine the average number of dye molecules per antibody.
-
Experimental Workflow Diagram
This diagram illustrates the key steps in the this compound conjugation and purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. interchim.fr [interchim.fr]
- 7. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cy7 Maleimide Labeled Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of unreacted Cy7 maleimide (B117702) following protein and peptide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Cy7 maleimide from my labeled protein/peptide sample?
A1: It is essential to remove any free or hydrolyzed this compound for several reasons. Firstly, unreacted dye can interfere with downstream applications by causing high background fluorescence, leading to inaccurate results in assays like fluorescence microscopy, flow cytometry, and in vivo imaging[1]. Secondly, accurate determination of the degree of labeling (DOL), which is the molar ratio of dye to protein, is only possible after all non-conjugated dye has been eliminated[2]. Finally, the presence of unbound dye can lead to non-specific binding in functional assays, potentially compromising the interpretation of your results.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most widely used techniques for purifying dye-protein conjugates are size-exclusion chromatography (SEC), also known as gel filtration, and dialysis[2][]. Spin columns containing size-exclusion resins are also a popular and convenient option for smaller sample volumes[4]. The choice of method depends on factors such as the size of your biomolecule, the sample volume, and the required purity.
Q3: Should I quench the labeling reaction before purification?
A3: Yes, it is highly recommended to quench the reaction to stop the maleimide-thiol conjugation process. This is typically done by adding a molar excess of a small molecule containing a thiol group, such as L-cysteine or β-mercaptoethanol[5]. This step ensures that any remaining reactive maleimide groups on the dye are capped, preventing further reaction during the purification and storage of your conjugate.
Q4: Can I use Tris buffer in my labeling or purification steps?
A4: While the maleimide-thiol reaction is ideally performed at a pH between 7 and 7.5, it is crucial to avoid buffers containing primary amines, such as Tris, during the conjugation step as they can compete with the intended reaction[6]. However, Tris buffer can be used in subsequent purification steps like size-exclusion chromatography after the reaction has been quenched.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in downstream applications. | Incomplete removal of unreacted this compound. | Repeat the purification step. For size-exclusion chromatography, ensure the column is adequately sized for your sample volume. For dialysis, use a membrane with an appropriate molecular weight cut-off (MWCO) and perform multiple buffer changes. A second spin column pass may also be effective[4]. |
| Low recovery of the labeled conjugate. | The protein may be sticking to the purification matrix (e.g., column resin or dialysis membrane). | For SEC, try a different resin material; some resins like Toyopearl have been reported to be superior for separating excess dye from labeled proteins[1]. For dialysis, ensure the MWCO of the membrane is significantly smaller than your protein's molecular weight. Consider using centrifugal ultrafiltration devices as an alternative to traditional dialysis, as they can sometimes offer better recovery for small sample volumes[7]. |
| The degree of labeling (DOL) is too high or inconsistent. | Unreacted dye was not completely removed before absorbance measurements. | Ensure thorough purification before measuring the absorbance at 280 nm and the maximum absorbance of Cy7 (around 750 nm)[6][8]. The presence of free dye will lead to an overestimation of the DOL. |
| The labeled conjugate appears to be aggregated. | Hydrophobic interactions between the dye molecules on the protein surface. | Size-exclusion chromatography is a good method to separate aggregates from the monomeric conjugate[9][10]. Optimize the DOL; a very high DOL can sometimes lead to aggregation. |
Experimental Protocol: Purification by Size-Exclusion Chromatography (SEC)
This protocol provides a general procedure for removing unreacted this compound from a protein conjugate using a gravity-flow desalting column (e.g., a PD-10 column packed with Sephadex G-25 resin).
Materials:
-
Labeled protein-Cy7 maleimide conjugate solution.
-
Desalting column (e.g., PD-10, Sephadex G-25).
-
Equilibration and elution buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).
-
Collection tubes.
-
Column stand.
Procedure:
-
Column Preparation:
-
Remove the top and bottom caps (B75204) of the desalting column.
-
Allow the storage solution to drain completely by gravity.
-
Place the column in a stand and a collection tube underneath.
-
-
Equilibration:
-
Equilibrate the column by adding 3-5 column volumes of the desired elution buffer (e.g., PBS).
-
Allow the buffer to drain completely between each addition. This step is crucial to replace the storage solution with the buffer in which you want to recover your labeled protein.
-
-
Sample Loading:
-
Once the equilibration buffer has completely entered the packed bed, carefully load your quenched labeling reaction mixture onto the center of the resin bed.
-
The recommended sample volume for a PD-10 column is typically up to 2.5 mL.
-
-
Elution:
-
After the sample has fully entered the resin bed, add the elution buffer.
-
The larger protein-dye conjugate will travel faster through the column and elute first. The smaller, unreacted this compound and quenching reagent will be retarded by the resin and elute later.
-
Collect fractions as the colored conjugate band moves down the column. The labeled protein is typically visible as a distinct colored band.
-
-
Fraction Analysis:
-
Monitor the absorbance of the collected fractions at 280 nm (for protein) and ~750 nm (for Cy7 dye) to identify the fractions containing your purified conjugate.
-
Pool the fractions containing the purified conjugate.
-
-
Storage:
-
Store the purified conjugate protected from light at 4°C for short-term storage. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C[2].
-
Visualization of Experimental Workflow and Troubleshooting Logic
Caption: Experimental workflow for labeling and purifying this compound conjugates.
Caption: Decision tree for selecting a purification method.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Cy7 Maleimide Hydrolysis Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Cy7 maleimide (B117702) during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy7 maleimide and what is it used for?
A1: this compound is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group.[1] It is widely used for the covalent labeling of biomolecules containing free sulfhydryl (thiol) groups, which are typically found on cysteine residues in proteins and peptides.[1][2] The maleimide group reacts specifically with the thiol group to form a stable thioether bond, allowing for the attachment of the fluorescent Cy7 dye.[1]
Q2: What is maleimide hydrolysis and why is it a problem?
A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water.[3][4] This reaction forms a maleamic acid derivative, which is unreactive towards thiol groups.[4][5] If hydrolysis occurs before the conjugation reaction with the target molecule, the labeling efficiency will be significantly reduced or completely inhibited.[3]
Q3: What are the main factors that cause this compound hydrolysis?
A3: The primary factor promoting maleimide hydrolysis is the pH of the solution. The rate of hydrolysis increases significantly with increasing pH, especially in neutral to alkaline conditions (pH > 7).[3][4][5][6] Storing maleimide reagents in aqueous solutions for extended periods also leads to hydrolysis.[7][8]
Q4: How can I prevent the hydrolysis of my this compound stock solution?
A4: To prevent hydrolysis, this compound should be stored as a dry powder or in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][7][9] Stock solutions should be stored at -20°C or -80°C and protected from light and moisture.[9][10][11] It is not recommended to store maleimides in aqueous solutions.[3][7]
Q5: What is the optimal pH for performing a conjugation reaction with this compound?
A5: The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[3][5][6][7] In this pH range, the reaction with thiols is highly selective and efficient.[3] While the reaction rate is faster at a higher pH, the rate of hydrolysis also increases.[4] Therefore, maintaining the pH within this range is a critical step to ensure successful conjugation.
Troubleshooting Guide
Q1: I am observing low or no labeling of my protein with this compound. What could be the cause?
A1: Low or no conjugation efficiency is a common problem that can be attributed to several factors:
-
Maleimide Hydrolysis: The most likely cause is the hydrolysis of the this compound. This can happen if the reagent was stored improperly in an aqueous solution or if the conjugation reaction was performed at a pH above 7.5.[3][5] Always prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[7][9]
-
Oxidation of Thiols: The thiol groups on your protein may have oxidized to form disulfide bonds, which are unreactive with maleimides.[2][7] To prevent this, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[7] If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT.[2][7]
-
Incorrect Buffer Composition: Your buffer may contain substances that interfere with the conjugation reaction. Avoid buffers containing free thiols (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris) which can compete with the target molecule for the maleimide.[2][3][6][9]
Q2: I used Tris buffer for my conjugation reaction and got poor results. Why?
A2: While Tris is a common biological buffer, it contains a primary amine that can react with maleimides, especially at a pH above 7.5.[3] This side reaction competes with the desired thiol-maleimide conjugation, leading to lower labeling efficiency.[3] It is recommended to use buffers that do not contain primary amines, such as PBS or HEPES, for maleimide conjugation reactions.[2][9][12]
Q3: My labeled protein conjugate seems to be losing the Cy7 dye over time. What is happening?
A3: While the thioether bond formed between a maleimide and a thiol is generally considered stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5] This process, also known as thiol exchange, is more likely to occur in the presence of other free thiols.[4][13] One strategy to create a more stable conjugate is to intentionally hydrolyze the thiosuccinimide ring after conjugation, as the ring-opened product is more resistant to cleavage.[14][15]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing your this compound conjugation experiments.
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances reaction rate and maleimide stability. Higher pH increases hydrolysis.[3][5] | [3][5][6][7] |
| Temperature | 4°C - 25°C | Room temperature (25°C) for faster reactions (1-2 hours); 4°C for sensitive proteins (overnight). | [5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of maleimide helps to drive the reaction to completion.[5][7] | [5][7][12] |
| Buffer | PBS, HEPES | Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). | [2][9][12] |
Table 2: Stability of Maleimide Reagents Under Different Storage Conditions
| Condition | Powder | Stock Solution in Anhydrous Solvent (DMSO/DMF) | Aqueous Solution | Reference(s) |
| Temperature | -20°C | -20°C or -80°C | 4°C (short-term) | [10][11] |
| Duration | Up to 12 months | 1 month at -20°C, up to 6 months at -80°C | Not recommended for long-term storage. A ~10% loss of reactivity can be seen after 7 days at 4°C.[7][16] | [7][10][16] |
| Atmosphere | Desiccate | N/A | Degas to remove oxygen. | [2][7][10] |
Table 3: Comparative Stability of Maleimide-Thiol Adducts vs. Disulfide Bonds
| Adduct Type | Half-life (in the presence of glutathione) | Notes | Reference(s) |
| Maleimide-thiol adducts | 19 to 337 hours | Demonstrates significantly greater stability compared to disulfide bonds in a reducing environment. | [5][13] |
| Disulfide bonds | 8 to 45 minutes | Less stable in reducing environments. | [5][13] |
Experimental Protocols
Protocol: General Labeling of a Cysteine-Containing Protein with this compound
This protocol provides a step-by-step guide for the successful labeling of a protein with this compound while minimizing hydrolysis.
Materials:
-
Cysteine-containing protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) EDTA
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][12]
-
(Optional) Add EDTA to a final concentration of 1-5 mM to prevent metal-catalyzed oxidation of thiols.[7]
-
(Optional, for proteins with disulfide bonds) Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature to reduce the disulfide bonds.[7][9][12] TCEP does not need to be removed before adding the maleimide reagent.[7] If using DTT, it must be removed before proceeding.[7]
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO or DMF to the vial to prepare a 10 mM stock solution.[9]
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used immediately.[9]
-
-
Conjugation Reaction:
-
While gently stirring, add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point, but this may need to be optimized for your specific protein.[5][7][12]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][12]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess this compound.[7]
-
-
Purification of the Labeled Protein:
-
Storage of the Labeled Protein:
-
For best results, use the purified conjugate immediately.[12]
-
If storage is necessary, the conjugate can be stored at 2-8°C in the dark for up to one week.[12] For longer-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%), or add 50% glycerol (B35011) and store at -20°C.[9][12]
-
Visualizations
Caption: Chemical reaction of this compound hydrolysis.
Caption: Workflow for preventing this compound hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. biotium.com [biotium.com]
Technical Support Center: Cy7 Maleimide Labeling
Welcome to the technical support center for Cy7 maleimide (B117702) labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy7 maleimide labeling?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3][4][5][6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[2][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][7]
Q2: What are the primary causes of low labeling efficiency?
Low labeling efficiency can stem from several factors:
-
Suboptimal pH: If the pH is below 6.5, the reaction rate will be significantly slower.[3] Conversely, a pH above 7.5 can lead to hydrolysis of the maleimide group, rendering it inactive.[2][7]
-
Presence of interfering substances: Buffers containing thiols, such as DTT or β-mercaptoethanol, will compete with the target protein for the this compound.[2][6] Primary amines, like those in Tris buffer, can also become reactive at pH values above 7.5.[2][7]
-
Inactive this compound: The maleimide group can hydrolyze in the presence of water. It is crucial to use anhydrous DMSO or DMF to prepare the dye stock solution and use it promptly.[4][7][8]
-
Oxidized thiols: The target cysteine residues on the protein may have formed disulfide bonds. These need to be reduced to free thiols to be available for labeling.[2][4]
-
Incorrect molar ratio: An insufficient molar excess of the this compound dye over the protein can lead to incomplete labeling.[3]
Q3: My protein precipitates during the labeling reaction. What can I do?
Protein precipitation can be caused by:
-
High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture should be kept low, typically below 10%.[9]
-
Over-labeling: A very high degree of labeling can alter the protein's solubility.[9] Try reducing the molar ratio of dye to protein.
-
Protein instability: The protein itself may not be stable under the labeling conditions. Ensure the buffer composition and temperature are appropriate for your specific protein.
Q4: How can I remove the unreacted this compound after the labeling reaction?
Purification is a critical step to remove free dye, which can interfere with downstream applications. Common methods include:
-
Size-exclusion chromatography (SEC): This is a widely used method that separates the larger labeled protein from the smaller, unreacted dye molecules.[3][10]
-
Dialysis or tangential flow filtration (TFF): These methods are effective for removing small molecule impurities from larger protein conjugates.[3]
-
High-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC): These techniques offer higher resolution purification.[3]
Q5: How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.[10][11] This involves measuring the absorbance of the purified conjugate at two wavelengths:
-
At 280 nm: To determine the protein concentration.
-
At the absorbance maximum of Cy7 (around 750 nm): To determine the dye concentration.[11]
A correction factor is needed to account for the dye's absorbance at 280 nm.[11] The DOL is then calculated as the molar ratio of the dye to the protein.[11] An optimal DOL is crucial, as a low DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and altered protein function.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH in the reaction buffer. | Ensure the reaction buffer pH is between 6.5 and 7.5.[1][2][3][4][5][6] |
| Presence of thiol-containing compounds (e.g., DTT, β-mercaptoethanol) in the buffer. | Use a buffer free of thiols. If a reducing agent is necessary, use TCEP and consider removing it before adding the maleimide dye.[2][6] | |
| Hydrolysis of this compound. | Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[4][7][8] | |
| Disulfide bonds in the protein are not reduced. | Treat the protein with a reducing agent like TCEP to ensure free thiol groups are available for labeling.[2][4] | |
| Insufficient molar excess of this compound. | Increase the molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess.[1][3] | |
| Protein Precipitation | High concentration of organic solvent (DMSO or DMF). | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[9] |
| Over-labeling of the protein. | Reduce the molar excess of the this compound in the reaction.[9] | |
| Non-specific Labeling | Reaction pH is too high (above 7.5). | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols over amines.[2][7] |
| Poor Signal from Labeled Protein | Low Degree of Labeling (DOL). | Optimize the labeling reaction to increase the DOL (see "Low Labeling Efficiency" above). |
| Fluorescence quenching due to a high DOL. | Decrease the dye-to-protein ratio during the labeling reaction.[9][10] | |
| Photobleaching of Cy7. | Protect the labeled conjugate from light during storage and experiments.[12] |
Experimental Protocols
Protocol 1: General Labeling of a Cysteine-Containing Protein with this compound
Materials:
-
Cysteine-containing protein
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[1] Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Purify the Cy7-labeled protein from unreacted dye and quenching reagent using a suitable method like size-exclusion chromatography (e.g., a PD-10 desalting column).[1]
-
Monitor the elution profile using a UV-Vis detector at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).[1]
-
Collect the fractions containing the labeled protein.
-
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cy7 and Cy5 Maleimides for Protein Labeling
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step for a multitude of applications, from in vitro assays to in vivo imaging. Cyanine (B1664457) dyes, particularly Cy5 and Cy7, are among the most popular choices for fluorescent labeling due to their high extinction coefficients and brightness. This guide provides an objective comparison of Cy7 maleimide (B117702) and Cy5 maleimide, offering experimental data and protocols to inform your selection process.
The primary distinction between Cy5 and Cy7 lies in their spectral properties. Cy5 is a far-red fluorescent dye, while Cy7 emits in the near-infrared (NIR) spectrum.[1][2][] This difference is fundamental to their suitability for various applications. The maleimide functional group on both dyes allows for the specific covalent labeling of sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1][4][5]
Quantitative Data Summary
The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key quantitative parameters for Cy5 and Cy7 maleimides.
| Property | Cy5 Maleimide | Cy7 Maleimide | Reference |
| Excitation Maximum (λex) | ~646-649 nm | ~750 nm | [1][6][7][8] |
| Emission Maximum (λem) | ~662-665 nm | ~773 nm | [6][7][8] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~199,000 - 240,600 M⁻¹cm⁻¹ | [6][7][9] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | ~0.24 - 0.3 | [6][7][9] |
| Solubility | Low aqueous solubility, requires organic co-solvent (e.g., DMSO, DMF). Water-soluble sulfo- versions are available. | Low aqueous solubility, requires organic co-solvent (e.g., DMSO, DMF). Water-soluble sulfo- versions are available. | [][4][10] |
Performance Comparison
Spectral Properties and Applications:
-
Cy5 Maleimide: With its excitation and emission in the far-red spectrum, Cy5 is an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and FRET assays.[1][2][] Many standard laboratory instruments are equipped with laser lines (e.g., 633 nm or 647 nm) that are ideal for exciting Cy5.[12] The fluorescence of Cy5 is intense and can often be detected by the naked eye in sufficient quantities.[1] However, in biological samples, autofluorescence from endogenous molecules can sometimes interfere with signal detection in this spectral region.[13]
-
This compound: As a near-infrared (NIR) fluorophore, Cy7 is particularly well-suited for in vivo imaging applications.[1][][5] The longer wavelengths of light required to excite Cy7 can penetrate deeper into tissues with less scattering and are absorbed to a lesser extent by biomolecules like hemoglobin. This results in a significantly lower background signal and improved signal-to-noise ratio for deep-tissue imaging.[5][14]
Brightness and Photostability:
Both dyes are exceptionally bright due to their high molar extinction coefficients. While quantum yields can vary depending on the environment, both are efficient fluorophores.[6][7][9] In terms of photostability, cyanine dyes can be susceptible to photobleaching with prolonged exposure to light.[2][15] Some studies suggest that Cy5 may be less photostable than other dye families like Alexa Fluor in the same spectral range.[16][17] Similarly, Cy7 fluorescence intensity can also decrease with repeated laser scanning.[15] For experiments requiring long-term imaging, it is crucial to use appropriate anti-fade reagents and minimize light exposure.
Solubility and Labeling Efficiency:
Standard Cy5 and Cy7 maleimides have poor solubility in aqueous buffers and require the use of an organic co-solvent like DMSO or DMF for preparing stock solutions.[][4][10] For proteins that are sensitive to organic solvents, water-soluble sulfonated versions (sulfo-Cy dyes) are available and recommended.[][9] The maleimide-thiol reaction is highly specific and efficient at a neutral pH range of 6.5-7.5.[1][5] The degree of labeling can be controlled by adjusting the molar ratio of dye to protein.[1][18]
Experimental Protocols
Below is a generalized protocol for labeling a protein with either Cy5 or this compound. This protocol may require optimization for your specific protein.
Materials:
-
Protein of interest containing at least one free cysteine residue
-
Cy5 or this compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[1][4]
-
(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4][10]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1][4][10] TCEP is often preferred as it does not need to be removed before adding the maleimide dye.[1] If using DTT, it must be removed by dialysis or gel filtration before proceeding.[19]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λmax of the dye (649 nm for Cy5, 750 nm for Cy7).
-
The DOL can be calculated using the Beer-Lambert law with the appropriate extinction coefficients for the protein and the dye.
-
Visualizations
Caption: Experimental workflow for protein labeling with Cy5 or this compound.
Caption: Comparison of primary applications for Cy5- and Cy7-labeled proteins.
Conclusion
The choice between this compound and Cy5 maleimide is primarily driven by the intended application. For standard in vitro fluorescence-based assays such as microscopy and flow cytometry, Cy5 maleimide is a robust and widely used reagent. Its compatibility with common instrumentation makes it a practical choice for many laboratories. In contrast, for applications requiring deep tissue imaging in living organisms, the near-infrared properties of this compound offer significant advantages in terms of reduced autofluorescence and increased penetration depth, leading to higher sensitivity and clearer images. By understanding the distinct spectral properties and following a carefully optimized labeling protocol, researchers can successfully conjugate these powerful fluorophores to their proteins of interest for a wide array of experimental needs.
References
- 1. interchim.fr [interchim.fr]
- 2. cancer.iu.edu [cancer.iu.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyanine7 малеимид | CAS#:2120392-49-4 (without anion) [ru.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. biotium.com [biotium.com]
A Head-to-Head Comparison: Cy7 Maleimide vs. Alexa Fluor 750 for Near-Infrared Applications
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of the right fluorescent probe is critical for generating high-quality, reproducible data. Among the choices for labeling biomolecules via maleimide (B117702) chemistry, Cy7 maleimide and Alexa Fluor 750 are two prominent contenders. This guide provides an objective, data-driven comparison to aid in the selection of the optimal dye for your specific research needs.
Both this compound and Alexa Fluor 750 operate in the NIR range, a spectral window that offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules.[1] While spectrally similar, these dyes exhibit key differences in their photophysical properties and performance that can impact experimental outcomes.[1][2] This comparison will delve into their quantitative performance metrics, provide detailed experimental protocols for antibody conjugation, and offer a clear rationale for choosing one over the other.
Quantitative Performance Comparison
The brightness of a fluorophore, a crucial factor for sensitivity, is determined by the product of its molar extinction coefficient and quantum yield. While Cy7 boasts a higher quantum yield, Alexa Fluor 750 has a significantly larger extinction coefficient.[1][3] Furthermore, Alexa Fluor dyes are generally recognized for their superior photostability and resistance to pH changes compared to cyanine (B1664457) dyes.[4][5][6]
| Property | This compound | Alexa Fluor 750 | Reference(s) |
| Maximum Excitation (λex) | ~750 nm | ~749-752 nm | [3][7][8] |
| Maximum Emission (λem) | ~773 nm | ~775-776 nm | [3][7][8] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~199,000 | ~240,000 | [3][7][8] |
| Quantum Yield (Φ) | ~0.30 | ~0.12 | [3][7][8][9] |
| Relative Brightness (ε x Φ) | ~59,700 | ~28,800 | [1][3] |
| Photostability | Good | Excellent | [4][6] |
| pH Sensitivity | More Sensitive | Less Sensitive | [4][10] |
Experimental Workflows and Protocols
The following sections provide a detailed protocol for conjugating maleimide-activated dyes to antibodies, a common application for these fluorophores. The general workflow is applicable to both this compound and Alexa Fluor 750.
General Antibody Conjugation Workflow
Caption: General workflow for labeling antibodies with maleimide-activated fluorescent dyes.
Detailed Experimental Protocol: Antibody Labeling
This protocol is a general guideline for labeling antibodies with either this compound or Alexa Fluor 750 maleimide. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody (protein) to be labeled (in a buffer free of primary amines, e.g., PBS pH 7.2-7.4)[11]
-
This compound or Alexa Fluor 750 C5 Maleimide
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)[12]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[12]
-
Reaction Buffer (e.g., 100 mM MES buffer, pH ~6.0 or PBS, pH 7.0-7.5)[12][13]
-
Desalting column (e.g., Sephadex G-25) for purification[11][13]
Procedure:
-
Antibody Preparation and Reduction (Optional but Recommended):
-
Dissolve the antibody in a degassed buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 2-10 mg/mL.[12][13]
-
To reduce disulfide bonds and generate free thiol groups, add a 10-fold molar excess of TCEP to the antibody solution.[14]
-
Incubate for 30-60 minutes at room temperature.[14]
-
Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.[12]
-
-
Dye Preparation:
-
Allow the vial of maleimide dye to warm to room temperature.
-
Prepare a stock solution of the maleimide dye (e.g., 1-10 mg/mL) in anhydrous DMSO immediately before use.[12]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[13]
-
The first colored fraction to elute will be the antibody-dye conjugate.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~750 nm).[13][15] An optimal DOL for most antibodies is typically between 2 and 10.[13]
-
Concluding Remarks
The choice between this compound and Alexa Fluor 750 maleimide depends on the specific demands of the experiment.
-
Choose this compound when cost is a primary consideration and the application is less demanding in terms of photostability. Its higher quantum yield can be advantageous in certain contexts.[3]
-
Choose Alexa Fluor 750 maleimide for applications requiring high photostability, such as time-lapse imaging or experiments involving prolonged light exposure.[4][6][10] Its pH insensitivity also makes it a more robust choice for studies in varying cellular environments.[10]
For researchers in drug development and those conducting sensitive in vivo imaging, the superior photostability and brightness of Alexa Fluor 750 may justify the higher cost to ensure data quality and reproducibility.[3][4][10] Ultimately, for critical applications, an empirical comparison using the protocols outlined above with your specific model system is the most definitive way to select the optimal NIR dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Alexa Fluor | AAT Bioquest [aatbio.com]
- 5. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Alexa Fluor® 750 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Near-Infrared Landscape: A Guide to Cy7 Maleimide Alternatives for Thiol Labeling
For researchers, scientists, and drug development professionals, the specific and efficient labeling of thiol groups on biomolecules is a cornerstone of modern biological research. In the near-infrared (NIR) spectrum, Cyanine7 (Cy7) maleimide (B117702) has been a widely used reagent. However, the expanding requirements of complex assays, particularly in in vivo imaging and quantitative western blotting, have driven the development of a new generation of fluorescent dyes. This guide provides an objective, data-driven comparison of key alternatives to Cy7 maleimide, focusing on photophysical performance, stability, and emerging chemical strategies to help you select the optimal reagent for your research needs.
Key Performance Parameters for Fluorophore Selection
The effectiveness of a fluorescent dye is determined by several key photophysical properties that influence its signal strength and reliability:
-
Molar Extinction Coefficient (ε): This value represents the efficiency of light absorption at a specific wavelength. A higher extinction coefficient leads to a greater potential for fluorescence.
-
Quantum Yield (Φ): This is the efficiency of converting absorbed light into emitted fluorescence. It is a ratio of the number of photons emitted to the number of photons absorbed.
-
Brightness: Calculated as the product of the molar extinction coefficient and the quantum yield (ε × Φ), brightness is the most direct indicator of a fluorophore's signal intensity in a given application.
-
Photostability: The ability of a dye to resist degradation (photobleaching) when exposed to excitation light. Higher photostability is crucial for experiments requiring long or repeated imaging sessions.
-
Stokes Shift: The difference in nanometers between the maximum excitation and maximum emission wavelengths. A larger Stokes shift minimizes self-quenching and improves signal detection.
Quantitative Comparison of NIR Maleimide Dyes
The following table summarizes the key photophysical properties of this compound and its leading commercial alternatives. These dyes are all functionalized with a maleimide group, enabling covalent attachment to free thiol (-SH) groups found in cysteine residues of proteins and peptides.
| Parameter | Cy7 | Alexa Fluor™ 750 | DyLight™ 800 | IRDye® 800CW | AQuora® 800 |
| Excitation Max (λex) | ~750 nm | ~752 nm[1] | ~777 nm[2][3] | ~773 nm[4] | 792 nm[5] |
| Emission Max (λem) | ~773 nm[3] | ~779 nm[1] | ~794 nm[2][3] | ~792 nm[4] | 809 nm[5] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 250,000 | 290,000[6] | 270,000[3] | 240,000[4] | 270,000[5] |
| Quantum Yield (Φ) | ~0.28[3] | Not specified | High[2][3] | Not specified | Not specified |
| Calculated Brightness (ε x Φ) | ~70,000 | - | - | - | - |
| Key Features | Widely used benchmark. | High extinction coefficient, very photostable[7]. | High signal-to-noise ratio, high quantum yield[2][3]. | Well-suited for in vivo imaging and Westerns; used in clinical trials[8]. | SuperHydrophilic™ technology improves solubility[5][9]. |
Note: Direct numerical comparison of brightness is challenging as quantum yield values for conjugated dyes are often not publicly disclosed by manufacturers. However, dyes like DyLight 800 are noted for their high quantum yield[2][3].
A Deeper Look at the Alternatives
Alexa Fluor™ 750: This dye is spectrally very similar to Cy7 but boasts a significantly higher extinction coefficient, contributing to potentially brighter conjugates[6]. A key advantage of the Alexa Fluor family is its superior photostability compared to cyanine (B1664457) dyes, which is critical for applications like time-lapse microscopy[7].
DyLight™ 800 & IRDye® 800CW: These dyes represent a spectral shift further into the NIR range, which can be advantageous for reducing autofluorescence in biological samples[2][10]. IRDye® 800CW, in particular, is a well-established reagent for quantitative Western blotting and in vivo animal imaging, with conjugates used in multiple clinical trials[8]. DyLight 800 is also known for its high brightness, photostability, and high signal-to-noise ratio[2].
AQuora® 800: This dye is engineered with "SuperHydrophilic™" technology designed to improve the solubility of the dye and the resulting conjugate[5][9]. This can help prevent aggregation and non-specific binding, leading to enhanced signal-to-noise ratios in various applications[9].
Beyond the Maleimide: Emerging Thiol-Labeling Chemistries
While the maleimide-thiol reaction is highly popular, the stability of the resulting thioether bond can be a concern. The succinimide (B58015) ring formed is susceptible to hydrolysis and can undergo an exchange reaction with other thiols, such as glutathione (B108866) or albumin, which is particularly problematic for in vivo applications[11][12].
Newer reagents offer more stable alternatives:
-
N-Aryl Maleimides: These form a thio-succinimide ring that undergoes rapid hydrolysis to a more stable, ring-opened structure, preventing the reversal of the Michael addition reaction[13].
-
Vinyl Sulfones: These react rapidly and selectively with thiols at physiological to slightly alkaline pH to form a stable, irreversible thioether bond[13].
-
Julia-Kocienski-like Reagents: Compounds like methylsulfonyl phenyloxadiazole react specifically with cysteine residues and have demonstrated superior stability in human plasma compared to maleimide conjugates, offering a promising new approach for creating stable bioconjugates[11][12].
Visual Guides to Thiol Labeling
To aid in experimental design, the following diagrams illustrate a typical workflow for thiol-maleimide conjugation and a decision-making process for selecting an appropriate NIR dye.
Caption: General workflow for labeling a thiol-containing protein with a maleimide-functionalized dye.
Caption: Decision tree for selecting a suitable NIR dye based on experimental requirements.
Experimental Protocols
Representative Protocol for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized fluorescent dye to a thiol-containing protein (e.g., an antibody or a cysteine-containing peptide).
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized dye (10 mM stock in anhydrous DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 6.5-7.5), degassed by bubbling with nitrogen or argon for 15-20 minutes[14][15]. Avoid buffers containing thiols (e.g., DTT).
-
Reducing Agent (Optional): 10 mM TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is preferable to DTT or β-mercaptoethanol as it does not contain a free thiol that would compete in the labeling reaction[15][16].
-
Quenching Reagent (Optional): 100 mM L-cysteine or N-acetyl cysteine in water.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) suitable for separating the protein conjugate from the unreacted dye.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL[15].
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature[13][15]. If a reducing agent is used, it must be removed (e.g., using a desalting column) before adding the maleimide dye, as it will compete for the reaction[14].
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the maleimide dye stock to achieve a final 10- to 20-fold molar excess of dye over protein[13]. The optimal ratio should be determined empirically.
-
Note: To avoid precipitation, add the dye stock dropwise to the protein solution while vortexing.
-
-
Incubation:
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a 10-fold molar excess of a quenching reagent like L-cysteine and incubate for 15-30 minutes.
-
-
Purification:
-
Separate the labeled protein conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with your buffer of choice (e.g., PBS). The colored conjugate will typically elute first.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL), i.e., the average number of dye molecules per protein molecule. This is typically done by measuring the absorbance of the conjugate at the protein's maximum (~280 nm) and the dye's maximum absorbance wavelength and applying the Beer-Lambert law. Correction factors for the dye's absorbance at 280 nm must be applied.
-
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. DyLight 800 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. IRDye® 800CW, Maleimide Supplier | CAS 1279564-25-8 | Tocris Bioscience [tocris.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 800 CW maleimide | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. licorbio.com [licorbio.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. biotium.com [biotium.com]
Cy7 Maleimide for In Vivo Imaging: A Comparative Guide
In the realm of preclinical in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorophore is a critical determinant of experimental success. Among the available options, Cyanine7 (Cy7) maleimide (B117702) has emerged as a widely utilized tool for labeling and tracking biomolecules within living organisms. This guide provides an objective comparison of Cy7 maleimide's performance against other common NIR fluorophores, supported by photophysical data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
The primary advantage of operating within the NIR window (700-900 nm) is the significant reduction in tissue autofluorescence and deeper photon penetration through biological tissues, leading to a higher signal-to-background ratio.[1][2][3] Cy7 and its derivatives are spectrally located within this optimal window, making them well-suited for a variety of in vivo applications, including cancer imaging, biodistribution studies, and sentinel lymph node mapping.[1][2][4]
Comparative Analysis of NIR Fluorophores
The performance of a fluorophore is dictated by its intrinsic photophysical properties. A combination of a high molar extinction coefficient (ε) and a high quantum yield (Φ) results in a brighter fluorescent probe.[3][5] While Cy7 is a cost-effective option, alternatives like Alexa Fluor 750 and IRDye 800CW are often marketed as offering enhanced performance.[5]
Photophysical Properties
The following table summarizes the key photophysical properties of Cy7 and its common alternatives. It is important to note that these values can be influenced by the local microenvironment and conjugation to biomolecules.[1][3]
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | 750 - 756[1][6][7] | 767 - 779[1][6][7] | ~250,000[1][8] | ~0.3[6][9] | ~75,000 |
| Alexa Fluor 750 | ~749[3] | ~775[3] | ~270,000[3] | ~0.12[3] | ~32,400 |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.20 | ~48,000 |
| Sulfo-Cy7 | Not specified | Not specified | Exceptionally high[10] | Improved by 20% vs Cy7[10] | Higher than Cy7 |
Note: Values are approximate and can vary based on the specific chemical form and measurement conditions.
From the data, this compound exhibits a significantly higher quantum yield compared to Alexa Fluor 750, contributing to its greater theoretical brightness.[3] However, in vivo performance is a more complex interplay of factors including photostability, solubility, and pharmacokinetics.
Advantages and Limitations of this compound
Advantages:
-
Deep Tissue Penetration: The NIR excitation and emission wavelengths of Cy7 allow for imaging deeper into tissues compared to fluorophores in the visible spectrum.[1]
-
Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR range, resulting in a high signal-to-background ratio.[1]
-
High Molar Extinction Coefficient: This property contributes to the brightness of Cy7-conjugated probes.[1]
-
Versatile Conjugation Chemistry: The maleimide functional group allows for straightforward and specific labeling of biomolecules containing free sulfhydryl groups (-SH), such as cysteine residues in proteins.[6][11] This forms a stable carbon-sulfur bond.[6]
-
Cost-Effectiveness: Cy7 derivatives are often more cost-effective compared to some proprietary dyes, making them an attractive option for researchers with budget constraints.[5]
Limitations:
-
Photostability: Cy7 can be susceptible to photobleaching, particularly under prolonged or high-intensity illumination.[1][12] However, recent developments have led to more photostable derivatives.[12][13]
-
Quantum Yield in Aqueous Solutions: The quantum yield of Cy7 can be lower in aqueous environments compared to organic solvents.[1] This can be influenced by the conjugation partner and the local microenvironment.[1]
-
Potential for Aggregation: Unmodified Cy7 can aggregate in aqueous buffers, which can be mitigated by using sulfonated versions of the dye (Sulfo-Cy7) that offer improved water solubility.[1][10]
Experimental Protocols
Conjugation of this compound to a Thiol-Containing Biomolecule
This protocol outlines a general procedure for labeling a protein with this compound. The optimal dye-to-protein ratio should be determined empirically for each specific application.[7]
Materials:
-
Protein with free sulfhydryl groups (concentration >2 mg/mL in an amine-free buffer, e.g., PBS, pH 6.5-7.5)[7]
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of any low molecular weight thiols. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[7]
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[7]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.[4]
-
Purification: Separate the Cy7-labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[4]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Cy7).
In Vivo Tumor Imaging Protocol
This protocol provides a general workflow for comparing the performance of different NIR dye-labeled antibodies in a tumor xenograft mouse model.[2][5]
Animal Model:
-
Establish tumor xenografts (e.g., HER2-positive BT-474 cells) in immunocompromised mice.[2]
Probe Preparation and Administration:
-
Conjugate the targeting antibody (e.g., anti-HER2) with this compound, Alexa Fluor 750 maleimide, and IRDye 800CW maleimide according to established protocols.
-
Dilute the labeled antibodies in sterile PBS to a final concentration for intravenous (tail vein) injection (typically 1-2 nmol per mouse in a volume of 100-200 µL).[2]
Image Acquisition:
-
Acquire a baseline image before probe injection to assess autofluorescence.[2]
-
Inject the labeled antibody via the tail vein.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window and assess probe biodistribution.[2]
-
For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[2]
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs of interest to determine the tumor-to-background ratio and assess the pharmacokinetic profile of the different probes.[14]
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for conjugating this compound to a thiol-containing protein.
Caption: A generalized workflow for an in vivo tumor imaging experiment using a Cy7-labeled probe.
Caption: Conceptual diagram illustrating the main advantages of Cy7 for in vivo imaging applications.
Conclusion
This compound is a powerful and versatile tool for in vivo imaging, offering a favorable balance of deep tissue penetration, low autofluorescence, and cost-effectiveness.[1][5] While it has limitations, such as photostability and potential for aggregation, the availability of improved formulations like Sulfo-Cy7 and sterically shielded versions helps to mitigate these issues.[1][12] When selecting a NIR fluorophore, researchers should consider not only the photophysical properties but also the specific requirements of their experimental design, including the nature of the biomolecule to be labeled, the required duration of imaging, and budgetary constraints. The provided protocols and comparative data serve as a guide for the rational selection and application of this compound and its alternatives in preclinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Cyanine 7 maleimide [equivalent to Cy7® maleimide] | AAT Bioquest [aatbio.com]
- 9. rndsystems.com [rndsystems.com]
- 10. interchim.fr [interchim.fr]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
- 13. Development of photostabilized asymmetrical cyanine dyes for in vivo photoacoustic imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Performance of Cy7 Maleimide in Diverse Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorescent probe is a critical step in designing sensitive and reliable biological assays. Cy7 maleimide (B117702), a thiol-reactive dye, is a popular choice for labeling proteins, peptides, and other biomolecules for applications ranging from in vivo imaging to quantitative western blotting. This guide provides an objective comparison of Cy7 maleimide's performance against common alternatives, supported by experimental data, to facilitate informed reagent selection.
Overview of this compound and Alternatives
This compound is a cyanine (B1664457) dye functionalized with a maleimide group that specifically reacts with free sulfhydryl groups (thiols) on cysteine residues of proteins and peptides to form a stable thioether bond. Its fluorescence in the NIR spectrum (typically with excitation around 750 nm and emission around 773 nm) is advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration.[1]
Key competitors to this compound include other thiol-reactive NIR dyes such as Alexa Fluor 750 maleimide and IRDye 800CW maleimide. These alternatives often boast enhanced photostability and brightness, albeit at a different cost. The choice between these dyes depends on the specific requirements of the experiment, including the biological sample type, instrumentation, and the need for quantitative accuracy.
Quantitative Performance Comparison
The performance of a fluorescent dye is determined by its photophysical properties, labeling efficiency in various biological matrices, and the stability of the resulting conjugate. Below is a summary of key quantitative data for this compound and its alternatives.
Photophysical Properties
| Property | This compound | Alexa Fluor 750 C5 Maleimide | IRDye 800CW Maleimide |
| Excitation Maximum (λex) | ~750 nm[1] | ~749 nm[2] | ~774 nm |
| Emission Maximum (λem) | ~773 nm[1] | ~775 nm[2] | ~789 nm |
| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹[1] | ~240,000 cm⁻¹M⁻¹[2] | ~240,000 cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.3[1] | Not specified | Not specified |
| Calculated Brightness (ε x Φ) | ~59,700 | - | - |
Note: Photophysical properties can be influenced by the local environment, including the solvent and conjugation to a biomolecule.
Performance Characteristics in Biological Applications
While direct quantitative comparisons of maleimide-specific dyes in different biological samples are limited in published literature, general performance characteristics have been reported for the dye families.
| Performance Metric | Cy7 | Alexa Fluor Dyes | IRDye 800CW |
| Photostability | Susceptible to photobleaching, which can impact long-term imaging and quantitative accuracy.[3][4] | Generally more resistant to photobleaching compared to Cy dyes, providing more stable signals over time.[5][6] | Known for exceptional photostability, allowing for archiving and re-imaging of blots with minimal signal loss.[3] |
| Fluorescence Quenching | Prone to self-quenching at high degrees of labeling due to dye aggregation.[6] | Exhibit significantly less self-quenching, resulting in more fluorescent conjugates, especially at high degrees of labeling.[5][6] | High water solubility and reduced aggregation tendency contribute to less quenching. |
| Signal-to-Noise Ratio (SNR) | Good SNR in the NIR range due to low tissue autofluorescence. | High brightness and photostability contribute to excellent SNR. | High sensitivity and low background make it a preferred choice for detecting low-abundance proteins.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling with maleimide dyes and a general workflow for comparative in vivo imaging.
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with a free cysteine residue.
dot
Caption: Workflow for protein labeling with this compound.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL.[7] If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[8] It is not necessary to remove TCEP before adding the maleimide dye.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[7]
-
Conjugation: While gently stirring, add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[9] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
Purification: Remove excess, unreacted dye by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
Comparative in vivo Imaging Workflow
This workflow can be adapted to compare the performance of different NIR dye-labeled targeting molecules in a tumor xenograft model.
dot
Caption: Workflow for comparative in vivo imaging.
Signaling Pathway Visualization
The utility of this compound extends to the study of cellular signaling. For instance, an antibody labeled with this compound can be used to track a cell surface receptor.
dot
Caption: Visualization of a targeted signaling pathway.
Conclusion
This compound is a versatile and widely used NIR dye for labeling biomolecules. Its performance is generally robust, offering good signal-to-noise ratios in biological samples due to its emission in the NIR window. However, for applications requiring high photostability and quantitative accuracy, especially with high degrees of labeling, alternatives like Alexa Fluor 750 and IRDye 800CW may offer superior performance.[5][6] The choice of dye should be guided by the specific experimental needs and a thorough evaluation of the trade-offs between performance and cost. The provided protocols offer a starting point for researchers to perform their own comparative studies to select the optimal reagent for their research.
References
- 1. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
A Researcher's Guide to Navigating Spectral Overlap with Cy7 Maleimide and its Alternatives
For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescence imaging, the selection of appropriate fluorophores is paramount to generating high-quality, reproducible data. This guide provides a comprehensive comparison of Cy7 maleimide (B117702) with spectrally similar fluorophores, offering quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.
Quantitative Comparison of Cy7 Maleimide and Spectrally Similar Fluorophores
To facilitate an informed selection process, the following table summarizes the key spectral and photophysical properties of this compound and its common alternatives: Alexa Fluor 750, Alexa Fluor 790, and IRDye 800CW.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~750-756[1][2] | ~773-779[1][2] | ~199,000 - 250,000[1][3] | ~0.3[1][3] |
| Alexa Fluor 750 | ~749-752[4][5] | ~775-776[4][5] | ~240,000 - 290,000 | ~0.12[6] |
| Alexa Fluor 790 | ~782-784[7][8] | ~805-814[7][8] | ~260,000 - 270,000[8] | Not specified |
| IRDye 800CW | ~774-775[9][10] | ~789-792[9][10] | ~240,000 | ~0.09 (in aqueous solution) |
Visualizing Spectral Overlap
The spectral curves of these fluorophores demonstrate the extent of their overlap. While their excitation and emission maxima are distinct, the breadth of their spectral profiles necessitates careful filter selection and, in some cases, the use of spectral unmixing techniques to differentiate their signals accurately. Alexa Fluor 750 shows considerable spectral similarity to Cy7.[11] Alexa Fluor 790 is spectrally similar to indocyanine green (ICG) and IRDye 800 dyes.[12]
Experimental Protocols
The following is a detailed protocol for the conjugation of thiol-reactive maleimide dyes, such as this compound, to proteins, a common application in creating targeted fluorescent probes for imaging.
Protocol: Thiol-Reactive Labeling of Proteins with this compound
Materials:
-
Protein (antibody, protein, or peptide) with available sulfhydryl groups (cysteines) in a thiol-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound (or other thiol-reactive dye).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reducing agent (e.g., TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)) if reduction of disulfide bonds is necessary.
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Reaction tubes.
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL. The buffer should be at pH 7.0-7.5 and free of thiols.
-
If the protein's sulfhydryl groups are in the form of disulfide bonds, reduction is necessary. Add a 10-100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the maleimide dye.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved maleimide dye to the protein solution. A 10-20 fold molar excess of the dye to the protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye from the protein-dye conjugate using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm for Cy7). A correction factor for the dye's absorbance at 280 nm should be applied.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of a multiplexed fluorescence imaging experiment and a relevant biological context, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine 7 maleimide [equivalent to Cy7® maleimide] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Spectrum [Alexa Fluor 790] | AAT Bioquest [aatbio.com]
- 8. Panel Builder [app.fluorofinder.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Spectrum [Li-Cor IRDye 800CW] | AAT Bioquest [aatbio.com]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of Near-Infrared Maleimide Dyes for Biomolecule Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on the cost-effectiveness and performance of Cy7 maleimide (B117702) and its leading alternatives: Alexa Fluor 750, IRDye 800CW, and DyLight 800.
In the realm of biomedical research, the precise labeling of biomolecules with fluorescent dyes is paramount for a myriad of applications, from in vivo imaging to quantitative Western blotting. The choice of a near-infrared (NIR) maleimide dye is a critical decision, balancing cost considerations with performance metrics such as labeling efficiency, brightness, and photostability. This guide provides an objective, data-driven comparison of Cy7 maleimide against three of its main competitors to aid in the selection of the optimal reagent for your specific research needs.
Performance and Cost Analysis at a Glance
The selection of a fluorescent dye is often a trade-off between budgetary constraints and the demand for high-performance characteristics. While this compound presents a cost-effective option, alternatives like Alexa Fluor 750, IRDye 800CW, and DyLight 800 often promise enhanced brightness and stability. Below is a summary of their key photophysical properties and a cost comparison to inform your purchasing decisions.
Photophysical Properties of NIR Maleimide Dyes
The brightness of a fluorophore is a crucial determinant of sensitivity in fluorescence-based assays. It is a product of its molar extinction coefficient (a measure of light absorption efficiency) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | This compound | Alexa Fluor 750 C5 Maleimide | IRDye 800CW Maleimide | DyLight 800 Maleimide |
| Excitation Maximum (λex) | ~750 nm[1][2] | ~753 nm[3] | ~774 nm[4] | ~777 nm[5] |
| Emission Maximum (λem) | ~773 nm[1][2] | ~783 nm[3] | ~789 nm[4] | ~794 nm[5] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~199,000[1][2] | ~290,000[3] | ~240,000[4] | ~270,000[5] |
| Quantum Yield (Φ) | ~0.3[1][2] | Not specified | Not specified | Not specified |
| Calculated Brightness (ε x Φ) | ~59,700 | - | - | - |
Note: Photophysical properties can be influenced by the solvent and conjugation state.
Cost Comparison of Thiol-Reactive Dyes
To provide a practical overview of cost-effectiveness, the approximate prices for 1 mg of each maleimide dye are presented below. These prices are based on publicly available information from various suppliers and are subject to change.
| Dye | Approximate Price per 1 mg (USD) |
| This compound | $125 - $170 |
| Alexa Fluor 750 C5 Maleimide | ~$449 |
| IRDye 800CW Maleimide | ~$326 (for 2 x 0.5 mg)[6] |
| DyLight 800 Maleimide | ~$453[7] |
From this data, this compound often emerges as the most budget-friendly option. However, for applications where the highest sensitivity and photostability are critical, the premium price for Alexa Fluor or IRDye reagents may be a justifiable investment.
Experimental Protocols for Comparative Dye Performance
To objectively assess the performance of this compound and its alternatives in a laboratory setting, a detailed protocol for a common application, such as antibody labeling, is provided below.
General Protocol for Antibody Labeling with Maleimide Dyes
This protocol outlines the fundamental steps for conjugating maleimide-activated fluorescent dyes to antibodies.
-
Prepare Antibody Solution: Dissolve the antibody in a suitable buffer such as 1X PBS at a concentration of 2 mg/mL. The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide-activated dye in anhydrous DMSO to a concentration of 10 mM.[6]
-
(Optional) Reduce Antibody Disulfide Bonds: If the antibody does not have free thiols, it may be necessary to reduce disulfide bonds. This can be achieved by incubating the antibody with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for approximately 30 minutes at room temperature.[3][8][9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the antibody solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each specific antibody and dye combination.[6][10]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, ensuring it is protected from light.[6][10]
-
Purification: Remove the unreacted dye from the labeled antibody using size-exclusion chromatography (e.g., a desalting column) or dialysis.[10]
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye. A correction factor must be applied to the A280 reading to account for the dye's absorbance at this wavelength.[6][10]
Comparative Performance Insights
While direct, comprehensive comparative studies for these specific maleimide dyes are limited in publicly available literature, some general performance characteristics can be inferred from studies comparing their respective dye families.
-
Brightness and Photostability: Studies comparing the Alexa Fluor and Cy dye families have often shown that Alexa Fluor dyes exhibit greater photostability and are less prone to the self-quenching that can occur at high degrees of labeling.[11][12][13] This can result in brighter, more stable fluorescent conjugates. For instance, a comparison between Alexa Fluor 750 and Cy7 NHS esters revealed that Alexa Fluor 750 conjugates were significantly more fluorescent.[11]
-
Signal-to-Noise Ratio: For applications like in vivo imaging and Western blotting, a high signal-to-noise ratio is crucial. IRDye 800CW is often cited for its excellent performance in this regard, benefiting from low autofluorescence in the 800 nm channel.[14] A direct comparison for Western blotting indicated that IRDye 800CW provided a better signal-to-noise ratio than Cy7.
-
Labeling Efficiency: The efficiency of the labeling reaction can be influenced by the specific formulation of the dye and the conditions of the reaction. While all the discussed dyes utilize the same maleimide-thiol chemistry, differences in solubility and stability of the reactive dye can impact the final degree of labeling.
Conclusion
The choice between this compound and its alternatives is a multifaceted decision that requires a careful evaluation of performance needs and budgetary constraints. This compound stands out as a highly cost-effective option suitable for a broad range of applications. For research that demands the highest sensitivity, photostability, and signal-to-noise ratio, the additional investment in Alexa Fluor 750 or IRDye 800CW may be warranted. DyLight 800 also presents a competitive alternative. Ultimately, the experimental protocols provided in this guide offer a framework for researchers to conduct their own side-by-side comparisons, ensuring the selection of the most appropriate NIR maleimide dye to achieve their scientific objectives.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, 2801565-54-6 | BroadPharm [broadpharm.com]
- 3. Molecular Probes Alexa Fluor 750 C5 Maleimide 1 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 4. shop.licorbio.com [shop.licorbio.com]
- 5. cacheby.com [cacheby.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. biotium.com [biotium.com]
- 9. broadpharm.com [broadpharm.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
A Researcher's Guide to Mitigating Variability in Near-Infrared (NIR) Labeling: A Comparison of Cy7 Maleimide and Its Alternatives
For researchers, scientists, and drug development professionals, achieving reproducible results in fluorescence-based assays is paramount. When working with thiol-reactive dyes like Cy7 maleimide (B117702) for labeling proteins, peptides, and other biomolecules, batch-to-batch variability of the dye can be a significant source of inconsistency. While manufacturers strive for high consistency, inherent variations in purity, reactivity, and storage conditions can impact labeling efficiency, fluorescence output, and ultimately, data quality.
This guide provides an objective comparison of Cy7 maleimide and its common alternatives, focusing on the key factors that contribute to experimental variability. We present supporting data and detailed experimental protocols to empower researchers to minimize variability and make informed decisions when selecting a near-infrared (NIR) maleimide dye.
Understanding the Sources of Variability
The performance of a maleimide dye conjugate is not solely dependent on the dye itself but is also heavily influenced by the entire bioconjugation process. Key sources of variability include:
-
Dye Purity and Stability: The presence of impurities or hydrolyzed maleimide in a given batch can significantly reduce labeling efficiency. Maleimides are susceptible to hydrolysis, especially at pH values above 7.5, which diminishes their reactivity with thiols.[1]
-
Protein Thiol Availability: The number of accessible free thiol groups on a protein can vary. Disulfide bonds may need to be reduced to allow labeling, and the efficiency of this reduction can differ between experiments.[2][3]
-
Reaction Conditions: Parameters such as pH, temperature, reaction time, and dye-to-protein molar ratio must be precisely controlled to ensure consistent conjugation.[4][5]
-
Conjugate Stability: The thioether bond formed between the maleimide and the thiol group can be susceptible to a retro-Michael reaction, leading to dye detachment, particularly in the presence of other thiols like glutathione.[6][7][8]
Quantitative Comparison of NIR Maleimide Dyes
While direct public data on batch-to-batch variability of this compound is scarce, we can compare its known properties to those of common alternatives. The choice of dye can inherently reduce the potential for variability. Key parameters include photostability, tendency for aggregation, and hydrophilicity.
| Feature | This compound | sulfo-Cy7 Maleimide | Alexa Fluor 790 Maleimide | IRDye 800CW Maleimide |
| Excitation Max (nm) | ~750[9] | ~750[10] | ~782[9] | ~774[9] |
| Emission Max (nm) | ~776[9] | Not specified | ~805[9] | ~789[9] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[9] | Not specified | ~260,000[9] | ~240,000[9] |
| Relative Photostability | Lower[9] | Improved over Cy7 | Higher[9] | High[9] |
| Tendency for Aggregation | Higher[9] | Lower (hydrophilic) | Lower[9] | Lower[9] |
| Aqueous Solubility | Low[2] | Good[10] | Good | Good |
| Key Advantage | Widely used, high extinction coefficient | Improved water solubility, reduced aggregation[10] | High photostability and brightness[9] | High photostability, well-validated for in vivo imaging |
| Potential for Variability | Higher due to aggregation and lower photostability[9] | Lower due to improved solubility | Lower due to high photostability | Lower due to high photostability |
Note: Spectral characteristics can vary depending on the conjugation partner and solvent environment.[9]
Experimental Protocols for Consistent Bioconjugation
To minimize variability regardless of the dye batch, adhering to a stringent, well-documented protocol is critical. Below are detailed methodologies for protein labeling with maleimide dyes.
Protocol 1: Thiol-Reactive Labeling of Proteins
This protocol provides a standardized workflow for conjugating maleimide dyes to proteins containing free cysteine residues.
Materials:
-
Protein to be labeled (2-10 mg/mL)[11]
-
Degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer with 150 mM NaCl, 1 mM EDTA, pH 7.0-7.5)[1][2]
-
NIR Maleimide Dye (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)[3]
-
Purification column (e.g., Sephadex G-25)[12]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 2-10 mg/mL.[11]
-
If the protein has no free thiols or if disulfide bonds need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][4] Note: If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.[4][11]
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[4] Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[12]
-
Collect the fractions containing the fluorescently labeled protein conjugate.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (e.g., ~750 nm for Cy7).[11]
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where A280 and A_max are the absorbances, CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient. An optimal DOL for antibodies is typically between 2 and 10.[11]
-
-
Visualizing the Workflow and Chemistry
Understanding the critical steps in the experimental workflow and the underlying chemical reactions can help identify where variability may be introduced.
Caption: Standardized workflow for protein labeling with maleimide dyes.
Caption: The Michael addition reaction between a thiol and this compound.
Conclusion and Recommendations
While batch-to-batch variability of this compound can pose a challenge, its impact can be significantly mitigated through careful experimental design and control. For applications requiring the highest degree of reproducibility and quantitative accuracy, researchers should consider alternatives with enhanced photostability and lower aggregation tendencies, such as Alexa Fluor 790 or IRDye 800CW. For applications where aqueous solubility is a primary concern, sulfo-Cy7 maleimide is an excellent choice.
Regardless of the dye selected, the following best practices are recommended:
-
Standardize Protocols: Use a consistent, detailed protocol for all labeling reactions.
-
Optimize Molar Ratios: Empirically determine the optimal dye-to-protein ratio for your specific application.
-
Control Reaction Conditions: Precisely control pH, temperature, and incubation time.
-
Properly Store Reagents: Store maleimide dyes desiccated and protected from light at -20°C to prevent degradation.[10][13]
-
Characterize Each Conjugate: Always determine the Degree of Labeling for each new conjugate preparation to ensure consistency.
By implementing these strategies, researchers can minimize the impact of dye variability and generate more reliable and reproducible data in their fluorescence-based studies.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cy7 Maleimide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds like Cy7 maleimide (B117702). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step guidelines, you can minimize risks and build a strong foundation of trust in your laboratory's safety culture.
Personal Protective Equipment (PPE)
A multi-faceted approach to personal protection is essential to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling Cy7 maleimide.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact. Double gloving is advisable, especially when handling the solid compound. |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust. |
| Face | Face shield | A face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing during solution preparation or handling. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is required when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the key stages.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
